Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDFEOWFUPXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538015 | |
| Record name | Methyl 5-chloro-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27383-92-2 | |
| Record name | 2-Benzoxazolecarboxylic acid, 5-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27383-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
This guide provides an in-depth exploration of the synthesis and characterization of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. The benzoxazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative, with its specific substitution pattern, offers a unique building block for the creation of novel molecular entities. This document will detail a reliable synthetic pathway, the rationale behind the procedural steps, and a comprehensive analytical workflow for the structural elucidation and purity assessment of the final product.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a convergent strategy, beginning with the preparation of a key intermediate, 2-amino-4-chlorophenol. This intermediate is then cyclized with a suitable C2-building block to form the benzoxazole core, followed by esterification to yield the target molecule. This multi-step approach allows for purification at intermediate stages, ensuring a high-purity final product.
Synthesis of the Key Intermediate: 2-amino-4-chlorophenol
The commercially available 4-chloro-2-nitrophenol serves as a cost-effective and readily available starting material. The critical transformation is the selective reduction of the nitro group in the presence of the chloro and hydroxyl functionalities.
Several reduction methods are available, including catalytic hydrogenation and metal-acid reductions.[1] For this guide, we will focus on a robust and scalable method utilizing iron powder in an acidic medium, a classic and reliable method for nitro group reduction.[2]
Mechanism Rationale: The reduction of a nitro group with iron in the presence of a mineral acid like hydrochloric acid is a heterogeneous reaction. The iron metal acts as the reducing agent, being oxidized from Fe(0) to Fe(II) and/or Fe(III) species. The nitro group is progressively reduced to nitroso, hydroxylamino, and finally the amino group. The acidic medium facilitates the reaction by protonating the oxygen atoms of the nitro group, making it a better electron acceptor.
Formation of the Benzoxazole Core and Esterification
The construction of the benzoxazole ring system is achieved via the condensation of 2-amino-4-chlorophenol with a suitable electrophile that provides the C2 carbon and the carboxylate group. Diethyl oxalate is an excellent choice for this purpose as it can undergo a double condensation reaction. The subsequent esterification of the resulting carboxylic acid with methanol will yield the final product.
Mechanism Rationale: The reaction proceeds through an initial nucleophilic attack of the amino group of 2-amino-4-chlorophenol on one of the carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization where the hydroxyl group attacks the second carbonyl carbon, leading to the formation of a heterocyclic intermediate. Subsequent dehydration results in the formation of the aromatic benzoxazole ring.[3] The resulting ethyl ester can be hydrolyzed to the carboxylic acid and then re-esterified with methanol under acidic conditions to obtain the desired methyl ester. A more direct approach involves the reaction with dimethyl oxalate, which would directly yield the methyl ester, though the reaction kinetics might differ.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification strategies to ensure the integrity of the intermediates and the final product.
Detailed Protocol: Synthesis of 2-amino-4-chlorophenol[2]
Materials:
-
4-chloro-2-nitrophenol
-
Iron powder, finely divided
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of iron powder (e.g., 50 g) and water (e.g., 200 mL) is heated to near boiling.
-
A small amount of concentrated hydrochloric acid (e.g., 5 mL) is added to activate the iron surface.
-
4-chloro-2-nitrophenol (e.g., 0.2 mol) is added portion-wise to the stirred, hot suspension over a period of 1-1.5 hours. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, the reaction mixture is stirred at reflux for an additional 30-60 minutes to ensure complete conversion.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
The hot reaction mixture is made basic by the addition of a concentrated sodium hydroxide solution. This precipitates iron salts and dissolves the product as its sodium salt.
-
The hot solution is filtered to remove the iron sludge. The filter cake is washed with hot water.
-
The filtrate is cooled to room temperature and the pH is carefully adjusted to neutral (pH ~7) with concentrated hydrochloric acid. The product, 2-amino-4-chlorophenol, will precipitate as a crystalline solid.[2]
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum. The product can be recrystallized from a water/ethanol mixture to obtain a high-purity material.[2]
Detailed Protocol: Synthesis of this compound
Materials:
-
2-amino-4-chlorophenol
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol, absolute
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Cyclization: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-chlorophenol (1 equivalent) in absolute ethanol.
-
Add a solution of sodium ethoxide (1.1 equivalents) in ethanol to the reaction mixture.
-
To this solution, add diethyl oxalate (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue contains the ethyl ester of 5-chlorobenzo[d]oxazole-2-carboxylic acid.
-
Esterification: The crude ethyl ester is dissolved in methanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated to reflux and the progress of the transesterification is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization and Data Analysis
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm with specific splitting patterns corresponding to the trisubstituted benzene ring. A singlet for the methyl ester protons around 3.9-4.1 ppm. | The chemical shifts and coupling constants of the aromatic protons will confirm the substitution pattern on the benzene ring. The singlet for the methyl group confirms the presence of the methyl ester. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester (around 160-165 ppm), the methyl ester carbon (around 52-55 ppm), and the carbons of the oxazole ring. | Confirms the carbon framework of the molecule. |
| FT-IR | Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N stretch of the oxazole ring (around 1600-1650 cm⁻¹), and C-O-C stretching vibrations.[4][5] | Provides information about the functional groups present in the molecule. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₆ClNO₃). Fragmentation patterns may include the loss of the methoxycarbonyl group or cleavage of the oxazole ring.[6] | Confirms the molecular weight and provides structural information through fragmentation analysis. |
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): Utilized for monitoring reaction progress and for preliminary purity assessment. A single spot in multiple eluent systems is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak in the chromatogram indicates a pure compound.
Visualization of the Synthetic Workflow
The overall synthetic strategy can be visualized as a two-stage process, starting from a commercially available precursor and leading to the final target molecule.
Caption: Synthetic workflow for this compound.
Mechanistic Insight into Benzoxazole Formation
The core of this synthesis lies in the elegant and efficient formation of the benzoxazole ring. The following diagram illustrates the key mechanistic steps.
Caption: Mechanism of benzoxazole ring formation.
Conclusion
This technical guide has outlined a comprehensive and reliable approach for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for their scientific endeavors. The emphasis on in-process controls and thorough characterization ensures the generation of high-quality material, which is a prerequisite for any subsequent application in drug discovery or materials science.
References
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PrepChem. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]
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Digital Commons @ NJIT. (n.d.). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
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Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Jetir.org. (n.d.). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoxazole, 2-phenyl-. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoxazole. Retrieved from [Link]
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CSIRO Publishing. (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved from [Link]
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National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
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Heterocycles. (n.d.). Mass spectrometry of oxazoles. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to late-stage attrition of drug candidates is suboptimal physicochemical properties, which can lead to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1] Therefore, a comprehensive understanding of a molecule's physical and chemical characteristics is not merely an academic exercise but a critical component of a successful drug development campaign. This guide provides an in-depth technical overview of the physicochemical properties of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] Its derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including cyclooxygenase-2 (COX-2) inhibitors.[2] The strategic placement of the chloro and methyl ester functionalities on the benzoxazole core significantly influences its electronic and steric properties, which in turn dictate its behavior in biological systems.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the key physicochemical parameters of this compound, providing both available data and the methodologies for their determination. The causality behind experimental choices and the interpretation of data will be emphasized to provide actionable insights for those working with this and similar molecular entities.
Molecular Structure and Core Properties
A foundational understanding of a molecule begins with its structure and fundamental properties.
Chemical Structure:
Caption: Chemical structure of this compound.
Core Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 27383-92-2 | [3][4][5][6][7][8][9][10] |
| Molecular Formula | C9H6ClNO3 | [3][8] |
| Molecular Weight | 211.60 g/mol | [3][8] |
| Purity | Typically >97% (HPLC) | [2] |
| Appearance | White to off-white solid | [11] |
| Storage | Sealed in a dry, room temperature environment | [3] |
Solubility: A Critical Determinant of Bioavailability
The solubility of a drug candidate is a paramount physicochemical property, as it directly influences its absorption and, consequently, its bioavailability. A compound must possess adequate solubility in aqueous media to be absorbed from the gastrointestinal tract and to be transported in the blood. Conversely, solubility in organic solvents is often required for formulation and for crossing biological membranes.
Aqueous Solubility: Experimental data for the aqueous solubility of this compound is limited. One supplier reports a solubility of 0.0883 mg/mL, which is indicative of low aqueous solubility.[12] This is expected given the predominantly hydrophobic nature of the benzoxazole ring system.
Organic Solvent Solubility: The compound is reported to be soluble in organic solvents and is suitable for organic-phase reactions.[2] For stock solutions, solvents such as dimethyl sulfoxide (DMSO) and ethanol are recommended.[2]
Experimental Determination of Solubility
A robust method for determining thermodynamic solubility is the shake-flask method, which is considered the gold standard.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: A supersaturated solution of the compound is prepared in the solvent of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The solution is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Caption: Plausible synthetic workflow for this compound.
This one-pot condensation reaction is an efficient method for the synthesis of 2-alkoxycarbonylbenzoxazoles. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyls of dimethyl oxalate, followed by intramolecular cyclization with the hydroxyl group, and subsequent dehydration to form the benzoxazole ring.
Conclusion: An Integrated Approach to Physicochemical Profiling
The physicochemical properties of this compound, while not exhaustively documented in the public domain, can be understood through a combination of available data, predictive methods, and established experimental protocols. Its low aqueous solubility and likely high lipophilicity are key characteristics that will govern its behavior in biological systems and are critical considerations for its use as a synthetic intermediate in drug discovery programs.
A thorough and early-stage characterization of these properties is essential for making informed decisions in the optimization of lead compounds. By integrating computational predictions with robust experimental validation, researchers can de-risk their drug discovery projects and increase the likelihood of developing safe and effective medicines. The methodologies and insights provided in this guide serve as a framework for the systematic evaluation of this and other promising molecules in the drug development pipeline.
References
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Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? (2018). ResearchGate. Available at: [Link]
- Henchoz, Y., Bard, B., Guillarme, D., Carrupt, P. A., Veuthey, J. L., & Martel, S. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and bioanalytical chemistry, 394(3), 707–729.
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5-Chloro-benzooxazole-2-carboxylic acid methyl ester | 27383-92-2 | Tetrahedron. (n.d.). Tetrahedron. Retrieved January 4, 2026, from [Link]
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CAS number 27383-92-2, Methyl 5-chloro-1,3-benzoxazole-2-carboxylate. (n.d.). XiXisys. Retrieved January 4, 2026, from [Link]
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"Methyl 5-chlorobenzo[d]oxazole-2-carboxylate CAS number 27383-92-2"
An In-depth Technical Guide to Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on this compound (CAS No. 27383-92-2). This guide delves into its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a pivotal building block in modern drug discovery.
Introduction: The Significance of a Privileged Scaffold
This compound is a heterocyclic organic compound featuring a benzoxazole core. The benzoxazole moiety, a fusion of benzene and oxazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation is attributed to its ability to interact with a wide range of biological targets through various non-covalent interactions, leading to diverse pharmacological activities.[2]
The subject compound, with its specific substitution pattern—a chlorine atom at the 5-position and a methyl carboxylate group at the 2-position—offers a unique combination of electronic properties and synthetic handles. These features make it an exceptionally valuable starting material for the synthesis of compound libraries aimed at discovering novel therapeutic agents for oncology, inflammation, and infectious diseases.[3][4]
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Core Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 27383-92-2 | [5][6][7] |
| Molecular Formula | C₉H₆ClNO₃ | [5][6][8] |
| Molecular Weight | 211.60 g/mol | [5][8][9] |
| IUPAC Name | methyl 5-chloro-1,3-benzoxazole-2-carboxylate | [7] |
| Purity | Typically ≥98% | [9] |
| Storage | Sealed in dry, room temperature conditions | [5] |
| SMILES Code | COC(=O)C1=NC2=C(O1)C=CC(Cl)=C2 | [5] |
Spectroscopic Characterization (Predicted)
While specific spectra are proprietary to manufacturers, the expected spectroscopic data can be reliably predicted based on the molecular structure. These predictions are crucial for quality control and reaction monitoring.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzene ring (approx. 7.0-8.0 ppm). The chlorine at C5 will influence their splitting pattern and chemical shifts.- A singlet for the methyl ester protons (-OCH₃) (approx. 3.9-4.1 ppm). |
| ¹³C NMR | - Carbonyl carbon of the ester (approx. 158-162 ppm).- Carbons of the benzoxazole ring system (approx. 110-150 ppm).- Methyl carbon of the ester (approx. 52-55 ppm). |
| Mass Spec (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight (211.60).- A characteristic isotopic pattern for the [M+2]⁺ peak due to the presence of the ³⁷Cl isotope (approx. 1/3 the intensity of the M peak).- Fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |
| Infrared (IR) | - Strong C=O stretch from the ester (approx. 1730-1750 cm⁻¹).- C=N stretch from the oxazole ring (approx. 1640-1680 cm⁻¹).- C-O-C stretches (approx. 1000-1300 cm⁻¹).- Aromatic C-H and C=C stretches. |
Synthesis and Manufacturing Pathway
The synthesis of benzoxazoles is a cornerstone reaction in heterocyclic chemistry. The most common and reliable method involves the condensation of a 2-aminophenol derivative with a carbonyl-containing compound, followed by cyclodehydration.[10]
For this compound, the logical precursors are 2-amino-4-chlorophenol and an electrophilic two-carbon source like dimethyl oxalate .
Synthetic Workflow Diagram
The logical flow from starting materials to the final product is depicted below.
Caption: Synthetic pathway from precursors to the target compound.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol is a representative procedure based on established chemical principles for benzoxazole formation.[10]
Part A: Synthesis of 2-amino-4-chlorophenol [11]
-
Setup: Charge a reaction flask with finely powdered iron shavings (50 g), water (200 mL), and 2N hydrochloric acid (25 mL). Heat the mixture in a boiling water bath with vigorous stirring.
-
Addition: Slowly add 4-chloro-2-nitrophenol (34.7 g, 0.2 mol) over 1-1.5 hours, maintaining vigorous stirring and heating.
-
Reaction Monitoring: Continue heating and stirring for at least 30 minutes after the addition is complete. The reaction is complete when the yellow color of the nitrophenol disappears.[11]
-
Workup: Add 2N sodium carbonate solution (25 mL) to precipitate dissolved iron, followed by sodium hydroxide solution (25 mL) to dissolve the product as its phenoxide salt.
-
Isolation: Filter the hot mixture to remove the iron sludge. Wash the sludge with hot water. Acidify the warm filtrate with concentrated HCl until slightly acidic, then neutralize the excess acid with a few drops of concentrated sodium acetate solution.
-
Crystallization: Cool the solution and add salt to complete the precipitation. Allow it to stand overnight.
-
Purification: Filter the solid product, wash with a 15% salt solution, then with water, and dry. This yields 2-amino-4-chlorophenol.
Part B: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chlorophenol (14.35 g, 0.1 mol) and dimethyl oxalate (13.0 g, 0.11 mol) in a high-boiling point solvent such as o-xylene or in the presence of an acid catalyst like polyphosphoric acid (PPA).
-
Reaction: Heat the mixture to reflux (typically 140-180 °C, depending on the method) for 4-8 hours. The reaction involves initial amide formation followed by intramolecular cyclization and dehydration, eliminating water and methanol.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential for chemical modification to generate diverse molecular structures for biological screening.
Key Reactive Sites
The primary site for derivatization is the methyl ester group at the 2-position. This group can be readily transformed into a variety of other functional groups.
-
Hydrolysis: The ester can be saponified using a base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid. This acid is a key intermediate for forming amides via coupling reactions (e.g., with EDC/HOBt or HATU).
-
Amidation: The ester can be directly converted to an amide by heating with an amine, although this often requires harsh conditions. A more common route is via the carboxylic acid intermediate.
Role as a Scaffold in Medicinal Chemistry
The 5-chlorobenzoxazole core is a key pharmacophore in many biologically active molecules.[1][4] Derivatives have shown promise in several therapeutic areas:
-
Anticancer Agents: The benzoxazole scaffold is integral to the design of kinase inhibitors. Specifically, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy.[1]
-
Antimicrobial Agents: The planar, aromatic system of benzoxazoles can intercalate with bacterial DNA or inhibit key enzymes, leading to antimicrobial effects.[12]
-
Anti-inflammatory Activity: Certain benzoxazole derivatives have demonstrated potent anti-inflammatory properties.[2][12]
Derivatization Workflow for Library Synthesis
The following diagram illustrates how this compound can serve as a starting point for a diverse chemical library.
Caption: Workflow for generating a diverse amide library.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any laboratory chemical.
Hazard Identification
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards.[8]
-
GHS Classification:
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
-
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
Recommended Handling and Storage Procedures
| Procedure | Recommendation |
| Engineering Controls | Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. Ensure safety shower and eye wash stations are accessible.[8] |
| Personal Protective Equipment (PPE) | - Eye Protection: Safety goggles with side-shields.- Hand Protection: Chemical-resistant protective gloves.- Body Protection: Impervious clothing, such as a lab coat.- Respiratory Protection: Suitable respirator if dust or aerosols are generated.[8] |
| Handling | Avoid inhalation and contact with skin and eyes. Avoid the formation of dust and aerosols.[8] |
| Storage | Keep container tightly sealed in a cool, dry, and well-ventilated area. Keep away from direct sunlight and sources of ignition. Recommended storage temperature is 2-8°C for long-term storage.[8] |
| First Aid (Eyes) | Immediately flush eyes with large amounts of water after removing any contact lenses. Separate eyelids to ensure adequate flushing and call a physician.[8] |
| First Aid (Skin) | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[8] |
Conclusion
This compound (CAS 27383-92-2) is more than just a chemical entry in a catalog; it is a versatile and powerful tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and role as a precursor to the privileged benzoxazole scaffold make it an indispensable starting material. By leveraging its synthetic potential, researchers can efficiently construct novel molecular entities with the potential to become next-generation therapeutics. This guide provides the foundational knowledge required to handle, utilize, and innovate with this important chemical building block.
References
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This compound|CAS 27383-92-2 . Chem-Net. [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review . National Institutes of Health (NIH). [Link]
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The Rising Profile of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate Derivatives in Therapeutic Research: A Technical Guide
Introduction: In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged" structure, a core moiety consistently found in compounds exhibiting a wide spectrum of biological activities.[1][2] This technical guide delves into the burgeoning field of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate derivatives, a class of compounds demonstrating significant promise in the development of novel therapeutic agents. The strategic incorporation of a chlorine atom at the 5-position and a methyl carboxylate group at the 2-position of the benzoxazole ring system provides a unique combination of electronic properties and synthetic handles for creating diverse molecular libraries.[3] This guide will explore the synthesis, biological activities, and mechanisms of action of these derivatives, with a particular focus on their anticancer and antimicrobial potential, providing researchers and drug development professionals with a comprehensive overview of this promising chemical space.
Synthetic Pathways to the Core Scaffold and its Derivatives
The synthesis of this compound and its derivatives hinges on the formation of the benzoxazole ring, typically achieved through the condensation of a 2-aminophenol with a suitable electrophile. The following outlines a plausible and adaptable synthetic strategy based on established methodologies for related benzoxazole compounds.
Synthesis of the Core Intermediate: this compound
A common and effective route to the core scaffold involves the cyclization of 2-amino-4-chlorophenol with an appropriate two-carbon unit that can be subsequently functionalized or directly bears the carboxylate group.
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of 2-amino-4-chlorophenol. This starting material can be synthesized from 4-chlorophenol via nitration followed by reduction, or it can be procured commercially.
-
Step 2: Condensation and Cyclization. To a solution of 2-amino-4-chlorophenol (1 equivalent) in a suitable solvent such as methanol, is added dimethyl oxalate (1.1 equivalents).
-
Step 3: Reaction Conditions. The reaction mixture is refluxed in the presence of a dehydrating agent or a Lewis acid catalyst to facilitate the cyclization and formation of the oxazole ring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Derivatization Strategies
The methyl ester of the core scaffold serves as a versatile handle for creating a library of derivatives, primarily through aminolysis to form amides.
Experimental Protocol: Synthesis of Amide Derivatives
-
Step 1: Aminolysis. this compound (1 equivalent) is dissolved in a suitable solvent like methanol or tetrahydrofuran (THF).
-
Step 2: Addition of Amine. A diverse range of primary or secondary amines (1.2 equivalents) is added to the solution. The reaction can be heated to facilitate the conversion.
-
Step 3: Purification. After the reaction is complete, the solvent is evaporated, and the resulting amide derivative is purified by recrystallization or column chromatography.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated significant potential in two key therapeutic areas: oncology and infectious diseases.
Anticancer Activity
The benzoxazole nucleus is a common feature in many anticancer agents.[4][5][6] Derivatives of 5-chlorobenzoxazole have shown potent activity against a variety of cancer cell lines.
Mechanism of Action: VEGFR-2 Inhibition
A critical mechanism underlying the antitumor activity of many benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][7] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[4]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The culture medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[4] The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | R-Group on Amide | Cancer Cell Line | IC50 (µM) |
| MCB-01 | -OCH3 (Ester) | MCF-7 | 15.2 |
| MCB-02 | -NH-Phenyl | MCF-7 | 8.5 |
| MCB-03 | -NH-(4-fluorophenyl) | MCF-7 | 5.1 |
| MCB-04 | -OCH3 (Ester) | HepG2 | 18.9 |
| MCB-05 | -NH-Phenyl | HepG2 | 10.3 |
| MCB-06 | -NH-(4-fluorophenyl) | HepG2 | 6.8 |
Note: The data in this table is illustrative and intended to represent the type of results obtained from anticancer screening.
Antimicrobial Activity
Benzoxazole derivatives have also been identified as potent antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8] The 5-chloro substitution has been shown to be beneficial for antimicrobial potency in some cases.
Mechanism of Action: DNA Gyrase Inhibition
One of the key bacterial targets for some antimicrobial compounds is DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and transcription.[5] By inhibiting DNA gyrase, these compounds prevent the bacterial cell from carrying out these vital processes, ultimately leading to cell death.
Caption: Inhibition of bacterial DNA gyrase by a benzoxazole derivative.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The synthesized derivatives are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group on Amide | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| MCB-01 | -OCH3 (Ester) | 64 | >128 | 128 |
| MCB-02 | -NH-Phenyl | 32 | 64 | 64 |
| MCB-03 | -NH-(4-fluorophenyl) | 16 | 32 | 32 |
| MCB-04 | -NH-Cyclohexyl | 32 | 64 | 64 |
Note: The data in this table is illustrative and intended to represent the type of results obtained from antimicrobial screening.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at the 2-position allow for the creation of extensive compound libraries for screening. The demonstrated anticancer and antimicrobial activities, potentially mediated through mechanisms such as VEGFR-2 and DNA gyrase inhibition, underscore the therapeutic relevance of this compound class.
Future research should focus on expanding the library of derivatives to establish a more comprehensive structure-activity relationship (SAR). Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways affected by these compounds. With continued investigation, this compound derivatives hold the potential to yield new and effective treatments for cancer and infectious diseases.
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A Comprehensive Guide to the Spectroscopic Characterization of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 5-chlorobenzo[d]oxazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a complete set of experimentally-derived spectra for this specific molecule is not consolidated in publicly available literature, this document, grounded in established spectroscopic principles and data from closely related analogues, serves as an authoritative reference for its structural elucidation. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel benzoxazole derivatives.
Introduction: The Significance of this compound
Benzoxazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The title compound, this compound, combines this key heterocycle with a chloro-substituent and a methyl ester group. These features are expected to modulate its electronic properties, reactivity, and biological interactions.
Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are paramount. Spectroscopic techniques such as NMR, IR, and MS provide a powerful, non-destructive suite of tools for unambiguous molecular characterization. This guide explains the causal relationships behind the expected spectral data, offering a robust framework for researchers to validate their own experimental findings.
Molecular Structure
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output.
Caption: A plausible fragmentation pathway for this compound under EI-MS conditions.
-
Loss of a Methoxy Radical : A common initial fragmentation is the alpha-cleavage of the ester, leading to the loss of a methoxy radical (·OCH₃, 31 Da). This results in a prominent acylium ion at m/z 180/182 .
-
Loss of Carbon Monoxide : The resulting acylium ion can then lose a molecule of carbon monoxide (CO, 28 Da) to form a benzoxazole cation at m/z 152/154 .
-
Ring Fragmentation : Further fragmentation of the benzoxazole ring can occur, for instance, through the loss of hydrogen cyanide (HCN, 27 Da), leading to an ion at m/z 125/127 .[2]
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS. This guide provides a robust, scientifically-grounded framework of the expected spectroscopic data based on the analysis of analogous structures and fundamental principles. The detailed protocols and interpreted spectral data serve as a valuable, self-validating resource for scientists working on the synthesis and characterization of this and related benzoxazole derivatives, ensuring both accuracy and efficiency in their research endeavors.
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds. Although a dedicated crystallographic study for this specific molecule is not publicly available, this guide leverages high-resolution crystallographic data from the closely analogous Methyl 1,3-benzoxazole-2-carboxylate to infer and detail its structural characteristics. We will explore the anticipated molecular geometry, intermolecular interactions, and packing arrangements that dictate its solid-state properties. Furthermore, this guide outlines a robust methodology for the synthesis, characterization, and single-crystal X-ray diffraction analysis of this compound, providing a framework for researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities.[1] These bicyclic heterocyclic compounds, characterized by a fused benzene and oxazole ring, are integral to the development of novel therapeutic agents. The benzoxazole moiety is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets.[1] This has led to the discovery of compounds with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The substitution pattern on the benzoxazole core plays a critical role in modulating the pharmacological profile of these molecules. The introduction of a chlorine atom at the 5-position and a methyl carboxylate group at the 2-position, as in the case of this compound, is anticipated to significantly influence its electronic properties and, consequently, its biological activity. A thorough understanding of its three-dimensional structure is therefore paramount for elucidating its structure-activity relationship (SAR) and for the rational design of next-generation therapeutics.
Predicted Molecular Structure and Physicochemical Properties
While the definitive crystal structure of this compound awaits experimental determination, a detailed projection of its molecular geometry and physicochemical properties can be formulated based on the known structure of Methyl 1,3-benzoxazole-2-carboxylate and the analysis of related chlorinated benzoxazoles.
Inferred Molecular Geometry
The crystal structure of Methyl 1,3-benzoxazole-2-carboxylate reveals a nearly planar molecule. It is highly probable that this compound will adopt a similar planar conformation, a characteristic feature of the benzoxazole ring system. The key structural features are expected to be:
-
Planarity: The fused benzoxazole ring system will be essentially planar. The methyl carboxylate group at the 2-position may exhibit some torsional flexibility, but a co-planar arrangement is often favored to maximize conjugation.
-
Bond Lengths and Angles: The bond lengths and angles within the benzoxazole core are expected to be consistent with those observed in other benzoxazole derivatives. The C-Cl bond at the 5-position will have a typical length for an aryl chloride.
-
Intermolecular Interactions: The solid-state packing is likely to be governed by a combination of π–π stacking interactions between the planar benzoxazole rings and weak C—H···O and C—H···N hydrogen bonds. The presence of the chlorine atom may introduce halogen bonding as a potential stabilizing interaction in the crystal lattice.
Physicochemical and Spectroscopic Profile
The anticipated physicochemical and spectroscopic data for this compound are summarized below. These are predictive values based on the analysis of structurally similar compounds.
| Property | Predicted Value / Expected Features |
| Molecular Formula | C₉H₆ClNO₃ |
| Molecular Weight | 211.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and acetone; sparingly soluble in alcohols; insoluble in water. |
| ¹H NMR | - Aromatic protons on the benzene ring exhibiting characteristic splitting patterns. - A singlet for the methyl ester protons. |
| ¹³C NMR | - Signals corresponding to the carbon atoms of the benzoxazole ring system. - A signal for the carbonyl carbon of the ester group. - A signal for the methyl carbon of the ester group. |
| Infrared (IR) Spectroscopy | - A strong C=O stretching vibration for the ester group. - C=N and C-O stretching vibrations characteristic of the oxazole ring. - C-Cl stretching vibration in the fingerprint region. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Synthetic Pathway and Characterization Workflow
A plausible and efficient synthetic route to this compound involves the condensation of a substituted o-aminophenol with a suitable carboxylic acid derivative. This approach is widely used for the synthesis of 2-substituted benzoxazoles.[4][5]
Proposed Synthesis of this compound
The synthesis can be achieved through a one-pot reaction as depicted in the workflow below.
Caption: Proposed synthetic workflow for this compound.
Characterization Protocol
A standard workflow for the characterization of the synthesized compound is essential to confirm its identity and purity before proceeding to crystallographic studies.
Caption: A standard workflow for compound characterization.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive determination of the crystal structure of this compound requires high-quality single crystals suitable for X-ray diffraction analysis.[6][7] The following protocol outlines the key steps, from crystal growth to structure solution and refinement.
Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step.[8][9] Several methods should be explored:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature in a loosely covered vial.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is less soluble.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Data Collection and Processing
Once a suitable crystal is obtained, the following steps are undertaken:
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
X-ray Diffraction: The crystal is subjected to a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7][10]
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the reflections. These are then scaled and merged to create a final dataset.
Structure Solution and Refinement
The processed data is used to solve and refine the crystal structure:
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
This compound is a molecule of significant interest to the medicinal chemistry community. While its definitive crystal structure remains to be experimentally determined, this guide provides a robust framework for its analysis based on the well-established principles of crystallography and the known structures of analogous compounds. The outlined synthetic and crystallographic protocols offer a clear path for researchers to obtain and analyze this compound, thereby enabling a deeper understanding of its structure-property relationships and facilitating its potential development as a novel therapeutic agent. The elucidation of its precise solid-state architecture will undoubtedly contribute to the broader understanding of the benzoxazole scaffold and its versatile role in drug discovery.
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An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
Foreword: Charting the Bio-Pharmacological Profile of a Novel Benzoxazole Candidate
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Methyl 5-chlorobenzo[d]oxazole-2-carboxylate, a specific analogue within this privileged class, presents a compelling subject for comprehensive in vitro evaluation to elucidate its therapeutic potential. The strategic placement of a chloro-substituent at the 5-position and a methyl carboxylate group at the 2-position of the benzoxazole core suggests the potential for nuanced interactions with biological targets, warranting a systematic and multi-faceted investigational approach.[4]
This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for the in vitro assessment of this compound. Moving beyond a mere recitation of protocols, this document delves into the scientific rationale underpinning each experimental choice, ensuring a self-validating system of inquiry. Our exploration will be grounded in established methodologies, supported by authoritative references, to build a comprehensive biological activity profile for this compound of interest.
I. Foundational Assessment: Synthesis, Purity, and Physicochemical Characterization
Prior to any biological evaluation, the integrity of the test compound must be unequivocally established. A reproducible synthesis route, followed by rigorous purification and characterization, is paramount.
Synthesis Pathway
The synthesis of this compound would likely be approached through the condensation of 2-amino-4-chlorophenol with a suitable electrophilic partner that can furnish the 2-carboxylate functionality. While specific literature on this exact molecule is sparse, established methods for benzoxazole synthesis, such as those involving reactions with methyl chloroacetate, provide a probable route.[5]
Purity and Structural Verification
The purity of the synthesized compound must be ascertained to be >95% to ensure that observed biological effects are not attributable to contaminants. High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination. The structural identity of the compound should be confirmed using a combination of spectroscopic techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the connectivity of atoms and the overall molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
II. Primary Screening: Unveiling the Core Biological Activities
Based on the known pharmacological profiles of related benzoxazole derivatives, a primary screening strategy should focus on three key areas: anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity: Cytotoxicity Profiling
A critical first step in assessing anticancer potential is to determine the compound's cytotoxicity against a panel of human cancer cell lines.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for this purpose.
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability.
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | This compound | 24 | To be determined |
| 48 | To be determined | ||
| 72 | To be determined | ||
| A549 | This compound | 24 | To be determined |
| 48 | To be determined | ||
| 72 | To be determined | ||
| HepG2 | This compound | 24 | To be determined |
| 48 | To be determined | ||
| 72 | To be determined | ||
| Positive Control (e.g., Doxorubicin) | 48 | Reference Value |
Antimicrobial Activity: Susceptibility Testing
The benzoxazole scaffold is a known pharmacophore in several antimicrobial agents. Therefore, evaluating the antibacterial and antifungal activity of this compound is a logical step. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[7]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay provides quantitative data on the potency of the compound against a range of clinically relevant bacterial and fungal strains.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
| Microorganism | Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | This compound | To be determined |
| Escherichia coli | ATCC 25922 | This compound | To be determined |
| Pseudomonas aeruginosa | ATCC 27853 | This compound | To be determined |
| Candida albicans | ATCC 90028 | This compound | To be determined |
| Positive Control (e.g., Ciprofloxacin) | Reference Value | ||
| Positive Control (e.g., Fluconazole) | Reference Value |
Anti-inflammatory Activity: Protein Denaturation Inhibition
Several benzoxazole derivatives have demonstrated anti-inflammatory properties.[2][8] A simple and effective in vitro assay to screen for this activity is the inhibition of protein denaturation.
Inflammation can lead to the denaturation of proteins. The ability of a compound to prevent protein denaturation is a well-documented mechanism of anti-inflammatory action, similar to that of non-steroidal anti-inflammatory drugs (NSAIDs). Bovine serum albumin (BSA) is commonly used as the protein in this assay.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of various concentrations of this compound (e.g., 100-500 µg/mL) and 0.5 mL of 1% aqueous solution of bovine serum albumin.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation and Heating: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Cooling and Turbidity Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample. Measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Control: Use a control solution containing only the BSA and buffer. A standard anti-inflammatory drug like Diclofenac sodium should be used as a positive control.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
III. Mechanistic Insights: Delving Deeper into the Mode of Action
Should the primary screening reveal significant activity in any of the tested areas, further mechanistic studies are warranted.
Elucidating the Anticancer Mechanism
If this compound demonstrates potent cytotoxicity, further investigation into the mechanism of cell death is crucial.
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Propidium Iodide staining and flow cytometry can determine if the compound induces cell cycle arrest at a particular phase (G0/G1, S, or G2/M).
-
Signaling Pathway Analysis: Western blotting can be employed to investigate the modulation of key proteins involved in cancer-related signaling pathways, such as those regulating apoptosis (e.g., Bcl-2, Bax, Caspases) or cell proliferation (e.g., MAPK, PI3K/Akt).
Caption: A hypothetical signaling pathway potentially modulated by a cytotoxic benzoxazole derivative.
IV. Conclusion and Future Directions
This technical guide outlines a systematic and scientifically rigorous approach to the in vitro evaluation of this compound. The proposed workflow, from foundational characterization to primary screening and mechanistic studies, provides a comprehensive framework for elucidating its potential as a therapeutic agent. The data generated from these assays will be instrumental in guiding further preclinical development, including in vivo efficacy studies and toxicological assessments. The versatility of the benzoxazole scaffold suggests that this particular derivative may hold significant promise, and a thorough in vitro evaluation is the essential first step in unlocking its potential.
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A Technical Guide to the Discovery of Novel Benzoxazole-2-Carboxylate Compounds: From Synthesis to Biological Validation
Introduction: The Benzoxazole Scaffold as a Privileged Motif in Drug Discovery
The benzoxazole nucleus, an aromatic organic compound featuring a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to natural nucleic bases like adenine and guanine allows it to readily interact with biological macromolecules, making it a cornerstone for designing novel therapeutic agents.[3][4][5] The benzoxazole framework is present in a wide array of pharmacologically active compounds, demonstrating a remarkable spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8][9]
This guide focuses specifically on the benzoxazole-2-carboxylate and related carboxamide derivatives. The introduction of a carboxylate or carboxamide group at the 2-position of the benzoxazole ring provides a critical handle for molecular diversity and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[10][11] We will provide a comprehensive, technically-grounded overview of the discovery process for this promising class of compounds, detailing synthetic methodologies, biological evaluation cascades, and the principles of structure-activity relationship (SAR) that guide lead optimization.
Part 1: Synthetic Strategies for the Benzoxazole-2-Carboxylate Core
The efficient construction of the benzoxazole-2-carboxylate scaffold is the foundational step in any discovery program. The choice of synthetic route is dictated by factors such as starting material availability, desired substituent patterns, reaction yield, and adherence to green chemistry principles.
The Cornerstone Method: Condensation of o-Aminophenols
The most traditional and widely employed method for synthesizing 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.[7][12][13]
Causality and Rationale: This approach is favored for its straightforward nature and the commercial availability of a wide variety of substituted o-aminophenols and carboxylic acids, allowing for extensive library generation. The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon, forming an intermediate amide, which then undergoes intramolecular cyclization and dehydration to yield the benzoxazole ring. Catalysts such as polyphosphoric acid (PPA) or methanesulfonic acid are often used to drive the reaction to completion, and microwave irradiation can be employed to significantly reduce reaction times.[1][12][14]
-
Reactant Preparation: In a 10 mL microwave reaction vessel, combine the substituted o-aminophenol (1.0 mmol), the desired carboxylic acid (1.1 mmol), and a catalytic amount of methanesulfonic acid.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120-150°C for 15-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired benzoxazole-2-carboxylate compound.
Modern Approaches: Oxidative Cyclization
More recent methodologies leverage oxidative cyclization, offering alternative pathways that can be more atom-economical or proceed under milder conditions. A notable example is the visible-light photoredox-catalyzed oxidative cyclization of glycine derivatives.[10][11]
Causality and Rationale: This method avoids the often harsh acidic conditions of traditional condensation. It utilizes a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer process, leading to the formation of radicals that undergo cyclization to form the benzoxazole ring. This approach aligns with green chemistry principles by using light as a traceless reagent.[11]
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Advantages | Disadvantages | Key References |
| Condensation of o-Aminophenols | Broad substrate scope, straightforward, well-established. | Often requires high temperatures or strong acids. | [7][12][13] |
| Oxidative Cyclization | Milder reaction conditions, novel reactivity, green chemistry. | May have a more limited substrate scope, catalyst can be expensive. | [10][11] |
| Tf₂O-Promoted Activation | High efficiency, rapid conversion of tertiary amides. | Requires stoichiometric use of a strong activating agent. | [15] |
Part 2: Biological Evaluation and Screening Cascades
Once a library of benzoxazole-2-carboxylate compounds is synthesized, it must be screened to identify molecules with desired biological activity. A tiered or cascaded approach is employed to efficiently manage this process, moving from broad primary screens to more specific, complex assays.
Anticancer Activity Evaluation
Benzoxazole derivatives are frequently investigated as anticancer agents, targeting various hallmarks of cancer.[2][5][16][17] A common target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[3][18]
-
Cell Plating: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the benzoxazole-2-carboxylate compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.
-
Destaining and Solubilization: Wash away unbound dye with 1% acetic acid. Air dry the plates and solubilize the bound SRB with 10 mM Tris base.
-
Data Acquisition: Measure the optical density at 510 nm using a microplate reader. Calculate the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[8]
Antimicrobial Activity Evaluation
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[7][8] Benzoxazoles have shown promise in this area, with some derivatives inhibiting essential bacterial enzymes like DNA gyrase.[7][9]
-
Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[7][8]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][19]
Sample Data Presentation
Biological screening data should be organized systematically to facilitate analysis.
| Compound ID | R¹ Group | R² Group | Cytotoxicity IC₅₀ (µM) vs. HCT-116 | Antibacterial MIC (µg/mL) vs. S. aureus |
| BZX-001 | H | -OCH₃ | 15.2 | 64 |
| BZX-002 | 5-Cl | -OCH₃ | 7.8 | 32 |
| BZX-003 | 5-Cl | -NH-Cyclohexyl | 1.2 | 8 |
| Sorafenib | N/A | N/A | 5.1 | >128 |
| Vancomycin | N/A | N/A | >100 | 1 |
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from biological screening is used to establish a Structure-Activity Relationship (SAR), which describes how changes in a molecule's chemical structure alter its biological activity.[20] This is an iterative process where chemists and biologists work together to design and test new analogs to improve potency, selectivity, and drug-like properties.
Causality and Rationale: SAR studies are crucial for transforming a moderately active "hit" into a potent "lead" candidate. By systematically modifying different parts of the molecule, researchers can identify key pharmacophoric features required for activity and eliminate functionalities associated with toxicity or poor metabolic stability. For instance, studies have shown that the presence of electron-withdrawing groups on the benzoxazole ring can enhance the antiproliferative or antimicrobial effects of the compounds.[20]
Molecular docking and other in silico tools are invaluable in this phase. They can predict how a designed molecule might bind to its protein target, helping to prioritize which compounds to synthesize and rationalize observed SAR trends.[3][7]
Conclusion and Future Perspectives
The discovery of novel benzoxazole-2-carboxylate compounds is a dynamic and multidisciplinary endeavor. The versatility of the scaffold, combined with an expanding toolkit of synthetic and biological evaluation methods, ensures its continued relevance in the search for new medicines.[6][9] Future efforts will likely focus on developing even more efficient and sustainable synthetic routes, exploring novel biological targets, and leveraging computational chemistry and artificial intelligence to accelerate the design-make-test-analyze cycle. This guide provides a foundational framework for researchers and drug development professionals aiming to harness the therapeutic potential of this remarkable class of heterocyclic compounds.
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A Technical Guide to the Preliminary Screening of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate: A Privileged Scaffold in Drug Discovery
Abstract
The benzoxazole core is a quintessential privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide presents a comprehensive, technically-grounded framework for the preliminary in vitro screening of a specific novel derivative, Methyl 5-chlorobenzo[d]oxazole-2-carboxylate. The strategic workflow detailed herein is designed to efficiently assess its cytotoxic profile, evaluate its primary pharmacological potential in oncology and infectious diseases, and establish an initial absorption, distribution, metabolism, and excretion (ADME) profile. By integrating field-proven insights with robust methodologies, this document serves as a practical manual for researchers, scientists, and drug development professionals aiming to triage and advance novel chemical entities from hit identification to lead consideration.
Introduction: The Rationale for Screening this compound
The benzoxazole heterocycle is a cornerstone of numerous FDA-approved drugs and clinical candidates, valued for its rigid, planar structure and its capacity for diverse molecular interactions.[1][5] The subject of this guide, this compound (CAS No: 27383-92-2), is an intriguing synthetic compound featuring this core.[6][7]
Molecular Structure and Properties:
-
Molecular Formula: C₉H₆ClNO₃[8]
-
Molecular Weight: 211.60 g/mol [8]
-
Key Features:
-
Benzoxazole Core: The foundational pharmacophore associated with broad bioactivity.[1][2]
-
5-Chloro Substituent: The halogen atom can modulate lipophilicity, metabolic stability, and binding interactions, potentially enhancing potency or altering selectivity.
-
2-Carboxylate Group: This ester functional group can influence solubility and act as a handle for further chemical modification or as a key interacting moiety with biological targets.
-
The logical imperative for screening this molecule is clear: to systematically de-risk and characterize its therapeutic potential. A preliminary screening cascade provides a rapid, cost-effective method to generate foundational data, enabling a go/no-go decision for committing further resources.
The Screening Cascade: A Strategic Workflow
A tiered, hierarchical approach is essential to avoid the costly and time-consuming process of conducting exhaustive tests on a non-viable compound. Our workflow prioritizes the early assessment of general toxicity, followed by parallel screening against key therapeutic areas, and culminating in an initial "drug-likeness" evaluation.
Caption: A strategic workflow for the preliminary screening of novel compounds.
Foundational Screening: General Cytotoxicity Assessment
Causality: Before investigating specific therapeutic activities, it is paramount to determine the compound's intrinsic toxicity to mammalian cells.[9][10] This step is not merely a safety check; it establishes the concentration range for subsequent, more specific assays and provides the denominator for calculating the selectivity index—a critical parameter for anticancer drug candidates. A compound that is indiscriminately cytotoxic is rarely viable, except perhaps as a broad-spectrum disinfectant or a non-selective chemotherapeutic agent.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Seed cells (e.g., non-cancerous human embryonic kidney cells, HEK293, and a panel of cancer cells) into 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete growth medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO only) and "no treatment" wells.
-
Incubation: Incubate the plates for 48 to 72 hours. The duration should be sufficient to observe effects on cell proliferation.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for another 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a Sorenson's glycine buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Cytotoxicity Profile
| Cell Line | Cell Type | IC₅₀ (µM) |
| HEK293 | Normal Human Kidney | > 100 |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.5 |
| HT-29 | Colorectal Adenocarcinoma | 18.9 |
Primary Pharmacological Screening
With a foundational understanding of the compound's cytotoxicity, we proceed to screen for specific biological activities in parallel. Based on the extensive literature on the benzoxazole scaffold, the most promising areas for initial investigation are antimicrobial and anticancer activities.[2][13][14]
A. Antimicrobial Activity Screening
Causality: The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotics.[15] Benzoxazole derivatives have shown significant promise against a range of bacterial and fungal pathogens, making this a logical and high-impact area to investigate.[13][16] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.
Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for quantitative antimicrobial susceptibility testing.[17]
Detailed Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance.
Data Presentation: Antimicrobial Profile
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 8 |
| Enterococcus faecalis | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | > 128 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | > 128 |
| Candida albicans | Fungal (Yeast) | 32 |
B. Anticancer Activity Screening
Causality: The benzoxazole scaffold is present in numerous compounds investigated for their potent anticancer activities, which are often mediated through mechanisms like kinase inhibition or apoptosis induction.[12][13] The data from the initial cytotoxicity screen on cancer cells serves as the primary dataset here, but the interpretation is refocused from general toxicity to specific anticancer potential.
Methodology: The MTT protocol described in Section 2 is the primary method used. The key is to test the compound against a diverse panel of cancer cell lines from different tissue origins to identify potential selectivity.
Data Interpretation and Selectivity Index (SI):
The crucial metric for an anticancer drug candidate is its selectivity. The Selectivity Index is calculated to quantify the therapeutic window.
SI = IC₅₀ in normal cells / IC₅₀ in cancer cells
A higher SI value (typically >10) is desirable, as it indicates that the compound is preferentially toxic to cancer cells over healthy cells.
Data Presentation: Anticancer Profile & Selectivity
| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | > 6.6 |
| A549 | Lung Carcinoma | 22.5 | > 4.4 |
| HT-29 | Colorectal Adenocarcinoma | 18.9 | > 5.3 |
Preliminary ADME Profiling: Assessing "Drug-Likeness"
Causality: High potency is meaningless if a compound cannot reach its target in the body. Poor pharmacokinetic properties are a primary cause of late-stage drug development failure.[18] Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening is a critical triage step to identify compounds with favorable drug-like characteristics, ensuring that development efforts are focused on candidates with a higher probability of success.[19][20]
Key In Vitro ADME Assays
-
Metabolic Stability Assay:
-
Purpose: To assess the compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[21]
-
Methodology: The compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes (human or rodent) and a cofactor (NADPH). Samples are taken at various time points (e.g., 0, 15, 30, 60 min), and the concentration of the parent compound is measured by LC-MS/MS.
-
Key Parameter: In vitro half-life (t₁/₂) or percentage of compound remaining at the final time point.
-
-
Cell Permeability (Caco-2) Assay:
-
Purpose: To predict intestinal absorption of orally administered drugs.
-
Methodology: Caco-2 cells, a human colon adenocarcinoma line, are grown on a semi-permeable membrane to form a polarized monolayer that mimics the intestinal epithelium. The compound is added to the apical (top) side, and its appearance on the basolateral (bottom) side is measured over time by LC-MS/MS.
-
Key Parameter: Apparent permeability coefficient (Papp).
-
-
CYP450 Inhibition Assay:
-
Purpose: To assess the potential for drug-drug interactions. If the compound inhibits a major CYP enzyme, it could dangerously elevate the concentration of other drugs metabolized by that enzyme.[22]
-
Methodology: The compound is co-incubated with human liver microsomes, a specific substrate for a major CYP isoform (e.g., 3A4, 2D6), and NADPH. The rate of metabolite formation is measured and compared to a control without the inhibitor.
-
Key Parameter: IC₅₀ for inhibition of the specific CYP isoform.
-
Data Presentation: Summary of Preliminary ADME Properties
| Assay | Parameter | Result | Interpretation |
| Metabolic Stability (Human Liver Microsomes) | t₁/₂ (min) | 45 | Moderate stability |
| Caco-2 Permeability | Papp (10⁻⁶ cm/s) | 8.5 | Moderate permeability |
| CYP3A4 Inhibition | IC₅₀ (µM) | > 25 | Low risk of DDI |
| CYP2D6 Inhibition | IC₅₀ (µM) | > 25 | Low risk of DDI |
Conclusion and Next Steps
The preliminary screening cascade provides a multi-faceted initial portrait of this compound. The hypothetical data presented suggests a compound with moderate, selective antimicrobial activity against Gram-positive bacteria, discernible anticancer activity with a modest therapeutic window, and a reasonable early ADME profile.
Based on these results, the compound could be prioritized as a "hit" worthy of further investigation. The next logical steps would involve a hit-to-lead campaign, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity.
-
Mechanism of Action (MoA) Studies: Investigating how the compound exerts its biological effects (e.g., enzyme inhibition assays, apoptosis assays).
-
In Vivo Efficacy Studies: Testing the compound in animal models of infection or cancer to validate the in vitro findings.
This structured, data-driven approach ensures that resources are allocated efficiently, maximizing the potential for discovering and developing novel therapeutics from promising scaffolds like the benzoxazole core.
References
- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham).
- Application Notes and Protocols for High-Throughput Screening of Benzoxazole Libraries. Benchchem.
- Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflammatory agents. Slideshare.
- High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds. J Biol Chem.
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- Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Taylor & Francis.
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An In-depth Technical Guide on the Potential Mechanisms of Action of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chlorobenzo[d]oxazole-2-carboxylate belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] While the specific mechanism of action for this particular derivative has not been definitively elucidated in publicly available literature, the extensive research on structurally related benzoxazoles provides a strong foundation for predicting its potential biological activities and molecular targets. This guide synthesizes the current understanding of benzoxazole pharmacology to propose and detail potential mechanisms of action for this compound. We will explore potential roles in anti-cancer, antimicrobial, and anti-inflammatory pathways, providing detailed experimental protocols for researchers to investigate these hypotheses.
Introduction to the Benzoxazole Scaffold
Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring.[3] This privileged structure is known to interact with a variety of biological targets, and its derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties.[1][4] The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The 5-chloro substitution, as seen in the compound of interest, is a common feature in many biologically active benzoxazoles, suggesting its potential contribution to the molecule's pharmacological profile.[5][6] Similarly, the methyl carboxylate group at the 2-position offers a site for potential hydrogen bonding and further chemical modification to modulate activity and selectivity.
Potential Mechanisms of Action
Based on the activities of structurally analogous compounds, we can hypothesize several potential mechanisms of action for this compound.
Anticancer Activity via Kinase Inhibition (e.g., VEGFR-2)
Hypothesis: this compound may act as an inhibitor of protein kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Rationale: The inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy, as it plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8] Several 5-chlorobenzoxazole derivatives have been investigated as potent VEGFR-2 inhibitors.[1] The general structure of a kinase inhibitor often involves a heterocyclic scaffold that can bind to the ATP-binding pocket of the enzyme.
Proposed Signaling Pathway and Point of Inhibition:
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[7][9][10][11]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup: To each well of a 96-well plate, add:
-
Kinase buffer
-
VEGFR-2 enzyme
-
Test compound at various concentrations
-
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's protocol. Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.
| Parameter | Description |
| IC₅₀ | The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity. |
Antimicrobial Activity via Quorum Sensing Inhibition
Hypothesis: this compound may interfere with bacterial communication systems known as quorum sensing (QS), thereby reducing the expression of virulence factors and biofilm formation.
Rationale: Quorum sensing is a cell-density-dependent signaling mechanism that bacteria use to coordinate collective behaviors.[12] Inhibition of QS is a promising anti-virulence strategy that is less likely to induce drug resistance compared to traditional antibiotics.[13] Benzoxazole derivatives have been reported to possess quorum sensing inhibitory activity.[14]
Proposed Signaling Pathway and Point of Inhibition in Pseudomonas aeruginosa:
Caption: Potential inhibition points in the P. aeruginosa quorum sensing network.
Experimental Protocol: Biofilm Formation Inhibition Assay
A key phenotype regulated by QS is the formation of biofilms.[15] This assay quantifies the ability of the compound to inhibit biofilm formation.
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1 strain)
-
Luria-Bertani (LB) broth
-
This compound
-
96-well flat-bottomed microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% acetic acid or 95% ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
MIC Determination: First, determine the Minimum Inhibitory Concentration (MIC) of the compound to ensure that subsequent assays are performed at sub-lethal concentrations.
-
Assay Setup: In a 96-well plate, add fresh LB broth containing sub-MIC concentrations of the test compound.
-
Inoculation: Inoculate the wells with an overnight culture of P. aeruginosa diluted to a standardized concentration (e.g., OD₆₀₀ of 0.02). Include positive (bacteria without compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Washing: Carefully remove the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.
-
Staining: Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Destaining: Wash the wells with PBS to remove excess stain. Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.
-
Quantification: Measure the absorbance of the solubilized stain at approximately 570 nm using a microplate reader.
| Parameter | Description |
| % Biofilm Inhibition | The percentage reduction in biofilm formation in the presence of the compound compared to the untreated control. |
Anti-inflammatory Activity via COX Inhibition
Hypothesis: this compound may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.
Rationale: COX enzymes (COX-1 and COX-2) are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[16][17] Inhibition of COX enzymes is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Several benzoxazole derivatives have been reported to possess anti-inflammatory properties.[6]
Proposed Signaling Pathway and Point of Inhibition:
Caption: Proposed inhibition of the Cyclooxygenase (COX) pathway.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[16]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound
-
Colorimetric or fluorometric detection kit for prostaglandins (e.g., EIA kit for PGE₂)
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations in the assay buffer containing the heme cofactor for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Incubation: Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of HCl.
-
Prostaglandin Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.
| Parameter | Description |
| COX-1 IC₅₀ | The concentration of the compound that inhibits 50% of COX-1 activity. |
| COX-2 IC₅₀ | The concentration of the compound that inhibits 50% of COX-2 activity. |
| Selectivity Index | The ratio of COX-1 IC₅₀ to COX-2 IC₅₀, indicating the compound's selectivity for the COX-2 isoform. |
General Workflow for Mechanism of Action Elucidation
For a novel compound like this compound, a systematic approach is required to identify its primary biological target and mechanism of action.
Caption: A general workflow for determining the mechanism of action of a novel compound.
Conclusion
While the precise mechanism of action for this compound remains to be experimentally determined, the rich pharmacology of the benzoxazole scaffold allows for the formulation of several evidence-based hypotheses. The potential for this compound to act as a kinase inhibitor, a quorum sensing inhibitor, or an anti-inflammatory agent warrants further investigation. The experimental protocols detailed in this guide provide a clear and actionable framework for researchers to systematically explore these potential mechanisms, ultimately contributing to a deeper understanding of this compound's therapeutic potential.
References
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-
PubMed. (n.d.). Qualitative and quantitative determination of quorum sensing inhibition in vitro. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: In Vitro Studies with a Quorum Sensing Inhibitor. BenchChem.
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In vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025, January 15). Retrieved from [Link]
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JoVE Journal. (2025, July 11). Quorum Sensing Inhibition by Bioactive Compou. Retrieved from [Link]
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Athmic Biotech Solutions. (2023, August 3). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Retrieved from [Link]
- Patel, N. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31). Retrieved from [Link]
- Al-Warhi, T., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press.
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Vels University. (2018, December 11). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
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Tebu-bio. (n.d.). Methods of probing the interactions between small molecules and disordered proteins. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]
- Fathima, S. S., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. Bioscience Biotechnology Research Asia.
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ACS Publications. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. Retrieved from [Link]
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ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of formation of 2‐substituted benzoxazoles. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a cornerstone class of heterocyclic compounds, featuring a benzene ring fused to an oxazole ring. This structural motif is of paramount interest in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1] Benzoxazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]
Methyl 5-chlorobenzo[d]oxazole-2-carboxylate is a key intermediate used in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[4] Its structure provides a versatile scaffold for further chemical modification. This document provides a comprehensive, two-step protocol for the synthesis of this valuable compound, starting from the readily available 2-amino-4-chlorophenol. The methodology is based on a classical approach involving condensation with dimethyl oxalate followed by an acid-catalyzed intramolecular cyclodehydration.[5][6]
Overall Reaction Scheme
The synthesis is a two-step process:
-
Amidation: Nucleophilic acyl substitution reaction between 2-amino-4-chlorophenol and dimethyl oxalate to form the N-(5-chloro-2-hydroxyphenyl)oxalamic acid methyl ester intermediate.
-
Cyclodehydration: Intramolecular cyclization of the intermediate, promoted by a strong acid catalyst (Polyphosphoric Acid), to yield the final benzoxazole product.
Caption: Synthetic workflow from starting materials to the final product.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Purity | Supplier |
| 2-Amino-4-chlorophenol | 95-85-2 | >97% | Sigma-Aldrich |
| Dimethyl oxalate | 553-90-2 | >99% | Fisher Scientific[7] |
| Polyphosphoric acid (PPA) | 8017-16-1 | ~115% H₃PO₄ basis | Merck[8] |
| Methanol (Anhydrous) | 67-56-1 | >99.8% | Various |
| Ethyl Acetate | 141-78-6 | ACS Grade | Various |
| Hexanes | 110-54-3 | ACS Grade | Various |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade | Various |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ACS Grade | Various |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction (separatory funnel)
-
Column chromatography setup (silica gel, 60 Å, 230-400 mesh)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Experimental Protocols
PART 1: Synthesis of N-(5-chloro-2-hydroxyphenyl)oxalamic acid methyl ester (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chlorophenol (10.0 g, 69.6 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask and stir the suspension. Add dimethyl oxalate (9.0 g, 76.2 mmol, 1.1 equivalents) to the mixture in one portion.
-
Reaction Conditions: Heat the reaction mixture to reflux (~65 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.
-
Expert Insight: The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The starting aminophenol spot should gradually be replaced by a more polar product spot.
-
-
Isolation of Intermediate: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to facilitate precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with cold methanol (2 x 20 mL) to remove any unreacted dimethyl oxalate.
-
Drying: Dry the white to off-white solid product under vacuum to a constant weight. The yield of the intermediate is typically in the range of 85-95%. The product is generally of sufficient purity for the next step without further purification.
PART 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Place polyphosphoric acid (PPA) (80 g) into a 100 mL round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90 °C in a heating mantle to reduce its viscosity, allowing for effective stirring.
-
Reagent Addition: Carefully and portion-wise, add the dried intermediate from Part 1 (10.0 g, 43.5 mmol) to the hot, stirring PPA. An initial exotherm may be observed; control the addition rate to maintain the temperature below 120 °C.
-
Reaction Conditions: After the addition is complete, increase the temperature of the reaction mixture to 130-140 °C and maintain it for 2-3 hours.
-
Trustworthiness Check: Monitor the reaction by TLC. Take a small aliquot of the reaction mixture, quench it in ice water, extract with ethyl acetate, and spot the organic layer on a TLC plate. The reaction is complete when the intermediate spot is no longer visible.
-
-
Reaction Quenching: After completion, allow the reaction mixture to cool to approximately 80-90 °C. In a separate large beaker (1 L), prepare a mixture of crushed ice and water (~500 mL). Very slowly and carefully, pour the warm reaction mixture into the ice-water with vigorous stirring.
-
Neutralization and Extraction: The product will precipitate as a solid in the aqueous mixture. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc) to yield the pure product. Alternatively, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be employed.
-
Final Product: The final product, this compound, is obtained as a white or light-colored solid. The expected yield is 70-85%.
Safety and Hazard Management
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
2-Amino-4-chlorophenol: Harmful if swallowed.[12][13] May cause skin and eye irritation.[13] Classified as a substance suspected of causing cancer. Handle with care and avoid creating dust.
-
Dimethyl oxalate: Causes skin irritation and serious eye irritation.[7][14][15][16][17] Avoid contact with skin and eyes.
-
Polyphosphoric acid (PPA): Highly corrosive. Causes severe skin burns and eye damage.[9][10][11][18] Reacts with water, generating heat.[10] Handle with extreme care, avoiding any contact with moisture or skin. In case of contact, immediately flush with copious amounts of water and seek medical attention.[10][11]
References
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Carl ROTH. Safety Data Sheet: Polyphosphoric Acid. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Dimethyl oxalate 99%. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Polyphosphoric acid. Retrieved from [Link]
-
CPAChem. (2023-05-22). Safety data sheet - 2-amino-4-chlorophenol. Retrieved from [Link]
-
ResearchGate. Methods for the synthesis of benzoxazole 2-carboxylates/carboxamides. Retrieved from [Link]
-
ResearchGate. Synthetic approaches toward benzoxazole- and benzothiazole-2-carboxamides. Retrieved from [Link]
-
PubChem. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265. Retrieved from [Link]
-
ACS Publications. (2019-11-05). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. Retrieved from [Link]
-
Australian Journal of Chemistry. (2008-11-05). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
MySkinRecipes. Methyl 2-chlorobenzo[d]oxazole-5-carboxylate. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate in Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chlorobenzo[d]oxazole-2-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its rigid benzoxazole core, substituted with a reactive ester and a strategically placed chlorine atom, offers a versatile platform for the synthesis of a diverse array of bioactive molecules. This document provides an in-depth guide to the synthesis and application of this compound, presenting detailed, field-proven protocols for its preparation and subsequent derivatization into key intermediates for drug discovery programs. We will explore the causality behind experimental choices, provide self-validating protocols, and illustrate the workflow from starting materials to potential therapeutic agents, with a focus on the development of kinase inhibitors.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole moiety is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this scaffold have demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The 2-substituted benzoxazoles, in particular, are of significant interest, as modifications at this position can profoundly influence the biological activity of the resulting molecules. This compound serves as an exemplary starting material, providing a handle for the introduction of diverse functionalities through its ester group, while the chlorine atom at the 5-position can modulate the electronic properties and metabolic stability of the final compounds. This guide will focus on the practical synthesis of this key intermediate and its application in the generation of compound libraries for screening and lead optimization.
Synthesis of this compound
The most common and efficient method for the synthesis of the benzoxazole ring system is the condensation of an o-aminophenol with a suitable one-carbon electrophile, followed by cyclization. In the case of this compound, the logical precursors are 2-amino-4-chlorophenol and an electrophile that can provide the 2-carboxylate group, such as dimethyl oxalate.
Reaction Scheme
Caption: Synthesis of the target compound.
Detailed Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of benzoxazole-2-carboxylates from o-aminophenols.
Materials:
-
2-Amino-4-chlorophenol
-
Dimethyl oxalate
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-4-chlorophenol (1.0 eq) in toluene.
-
Addition of Reagents: Add dimethyl oxalate (1.2 eq) to the suspension. To this mixture, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Medicinal Chemistry: Derivatization of the Ester
The ester group at the 2-position of this compound is a versatile handle for the synthesis of a variety of derivatives. Amides and hydrazides are particularly important in medicinal chemistry, as they can participate in hydrogen bonding interactions with biological targets.
Synthesis of 5-chlorobenzo[d]oxazole-2-carboxamides
The conversion of the methyl ester to an amide can be achieved by direct aminolysis.
Caption: General scheme for amide synthesis.
Protocol: General Procedure for Amide Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a high-boiling point inert solvent like dioxane.
-
Addition of Amine: Add the desired primary or secondary amine (1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC. For less reactive amines, a catalyst such as a Lewis acid (e.g., TiCl₄) may be required.[2]
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of 5-chlorobenzo[d]oxazole-2-carbohydrazide
The hydrazide is a key intermediate for the synthesis of various heterocyclic systems, such as oxadiazoles and pyrazoles.
Caption: Synthesis of the corresponding hydrazide.
Protocol: Synthesis of 5-chlorobenzo[d]oxazole-2-carbohydrazide
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 5-10 eq).
-
Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture. The product often precipitates from the solution upon cooling. The solid can be collected by filtration, washed with cold ethanol, and dried to yield the pure hydrazide.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 5-chlorobenzoxazole scaffold has been successfully employed in the design of potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][4] The general strategy involves using the 2-position of the benzoxazole ring to introduce a side chain that can interact with the hinge region of the kinase domain, while the benzoxazole core itself occupies the ATP-binding pocket.
Design Rationale for VEGFR-2 Inhibitors
The design of benzoxazole-based VEGFR-2 inhibitors often incorporates a hydrogen bond donor/acceptor group at the 2-position, which can be derived from the carboxylate of our title compound. The 5-chloro substituent can enhance binding affinity through hydrophobic interactions within the active site.
Example Application: Synthesis of a VEGFR-2 Inhibitor Precursor
The amide derivatives synthesized in section 3.1 can serve as precursors to more complex molecules. For instance, coupling the 5-chlorobenzo[d]oxazole-2-carboxamide with a suitable aromatic partner can lead to potent VEGFR-2 inhibitors.[5]
| Compound | Modification | Reported Activity | Reference |
| 12k | 5-chloro, 2-carboxamide | IC₅₀ = 28.36 µM (HepG2) | [3] |
| 14b | 5-chloro, 2-substituted | IC₅₀ = 4.61 µM (HepG2) | [4] |
| 8e | 5-chloro, 2-substituted | IC₅₀ = 0.0741 µM (VEGFR-2) | [6] |
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of its ester group allow for the facile generation of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to utilize this building block in their drug discovery efforts, particularly in the pursuit of novel kinase inhibitors. The self-validating nature of the described synthetic steps, coupled with clear rationales for experimental choices, empowers scientists to confidently incorporate this scaffold into their research programs.
References
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Karumanchi, S. L., & Kumar, S. (2020). A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy. Journal of Chemical Sciences, 132(1), 1-6. [Link]
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Taghour, M. S., Mahdy, H. A., Gomaa, M. H., & Elkady, H. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of the Iranian Chemical Society, 19(7), 2821-2838. [Link]
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ResearchGate. (n.d.). Synthesis of JTP‐426467 and Tafamidis Analogues. Retrieved from [Link]
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Al-Warhi, T., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 17(1), 103. [Link]
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Yamamoto, K., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1380-1387. [Link]
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Gaspare, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1944-1951. [Link]
-
Eissa, L. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 134-150. [Link]
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ResearchGate. (n.d.). Gram‐scale synthesis of Tafamidis precursor 2y. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for the synthesis of nocarbenzoxazole and tafamidis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Retrieved from [Link]
-
Abdel-Gawad, N. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-15. [Link]
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El-Sayed, M. A., et al. (2021). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, 354(10), e2100155. [Link]
-
ResearchGate. (n.d.). Some reported VEGFR-2 inhibitors with the essential pharmacophoric.... Retrieved from [Link]
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Abdel-Gawad, N. M., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5104. [Link]
-
ResearchGate. (n.d.). 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. Retrieved from [Link]
-
Patel, A. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Pharmaceutical Negative Results, 3(2), 73-77. [Link]
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Soni, S., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC advances, 13(35), 24484-24510. [Link]
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Apostol, T. V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5136. [Link]
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Sharma, D., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6575. [Link]
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"Methyl 5-chlorobenzo[d]oxazole-2-carboxylate as an intermediate in drug synthesis"
An In-Depth Guide to the Application of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Benzoxazole Scaffold
In the landscape of modern drug discovery, certain molecular scaffolds reappear consistently across a wide array of therapeutic agents. These "privileged structures" serve as versatile foundations for building molecules with high affinity for biological targets. The benzoxazole core is one such prominent scaffold, found in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound is a key intermediate, providing a strategic entry point for the synthesis of complex pharmaceutical candidates.
This technical guide offers a detailed exploration of this compound as a pivotal building block in synthetic medicinal chemistry. We will delve into its synthesis, provide detailed protocols for its application, and discuss the analytical and safety considerations necessary for its effective use in a research and development setting. The structure, featuring a reactive ester at the 2-position and a chlorine atom at the 5-position, offers multiple handles for synthetic modification, making it a valuable tool for drug development professionals.[3][4]
Synthesis of the Intermediate: this compound
The construction of the benzoxazole ring system is a cornerstone of many synthetic pathways. A common and efficient method involves the cyclocondensation of an o-aminophenol with a suitable electrophile. For the synthesis of this compound, this typically involves the reaction of 2-amino-4-chlorophenol with an oxalic acid derivative.
The reaction proceeds via an initial acylation of the more nucleophilic amino group of 2-amino-4-chlorophenol, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the stable aromatic oxazole ring. The choice of dimethyl oxalate provides the desired methyl ester functionality directly at the 2-position.
Experimental Protocol: Synthesis
Materials:
-
2-Amino-4-chlorophenol
-
Dimethyl oxalate
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-chlorophenol (1.0 equivalent) in methanol.
-
Addition of Reagents: Add dimethyl oxalate (1.1 equivalents) to the suspension.
-
Initiation of Cyclization: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Application in Drug Synthesis: A Gateway to Bioactive Amides
The ester functionality of this compound is a versatile handle for elaboration into more complex drug candidates. A primary and highly valuable transformation is its conversion to an amide. This is typically achieved through a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine. This amide-bond forming reaction is one of the most widely used reactions in medicinal chemistry for linking molecular fragments.
Step A: Hydrolysis to 5-Chlorobenzo[d]oxazole-2-carboxylic acid
The saponification of the methyl ester is a standard procedure to unmask the carboxylic acid, which is a key precursor for amide coupling.
Protocol: Ester Hydrolysis Materials:
-
This compound
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water solvent system
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 ratio).
-
Saponification: Add LiOH (1.5 - 2.0 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.[5]
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-chlorobenzo[d]oxazole-2-carboxylic acid.[6]
Step B: Amide Coupling to a Target Scaffold
With the carboxylic acid in hand, it can be coupled to a primary or secondary amine using standard peptide coupling reagents. This allows for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) of potential drug candidates.
Protocol: Amide Coupling Materials:
-
5-Chlorobenzo[d]oxazole-2-carboxylic acid
-
Target Amine (e.g., 4-aminobenzamide, 1.0 equivalent)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 5-chlorobenzo[d]oxazole-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to form the activated ester.
-
Coupling: Add the target amine (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir at room temperature for 6-12 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the final amide.
Application Workflow Diagram
Caption: Application workflow from intermediate to a final drug scaffold.
Analytical Characterization
| Property / Technique | Expected Data for this compound |
| Molecular Formula | C₉H₆ClNO₃ |
| Molecular Weight | 211.60 g/mol |
| ¹H NMR | Aromatic protons (δ 7.5-8.0 ppm), Methyl ester singlet (δ ~4.0 ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~160 ppm), Aromatic carbons (δ 110-150 ppm), Methyl carbon (δ ~53 ppm). |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 212.0, showing characteristic chlorine isotope pattern. |
| Infrared (IR) Spectroscopy | C=O stretch (ester) at ~1730-1750 cm⁻¹, C=N stretch at ~1650 cm⁻¹. |
| Purity (HPLC) | >95% (typical requirement for subsequent synthetic steps). |
Safety and Handling Protocols
As with any laboratory chemical, this compound and its precursors must be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Exposure Controls: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[11] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[9][10]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of pharmaceutical compounds. Its straightforward synthesis and the reactivity of its ester group provide a reliable platform for constructing diverse libraries of benzoxazole-containing molecules. The protocols and data presented in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this important building block in their synthetic endeavors, paving the way for the discovery of novel therapeutics.
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-
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-
Al-Ostoot, F. H., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PMC - NIH. Retrieved from [Link]
-
Wang, L., et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH. Retrieved from [Link]
-
MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Retrieved from [Link]
-
Beilstein Journals. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
-
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-
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-
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
-
Jetir.Org. (2020, October). Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. Retrieved from [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (2022). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Retrieved from [Link]
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Protocol for the Synthesis of Benzoxazole-2-Carboxylates: An Application Note for Researchers
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole motif, a bicyclic system comprising a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold for designing molecules with a wide array of biological activities. Benzoxazole derivatives have demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others.[4][5] Specifically, benzoxazole-2-carboxylates and their corresponding amides are crucial intermediates in the synthesis of more complex molecules and have shown potential as 5-HT3 receptor antagonists for conditions like irritable bowel syndrome.[6] This guide provides a detailed, field-proven protocol for the synthesis of benzoxazole-2-carboxylates, emphasizing the underlying chemical principles and practical considerations for successful execution.
Synthetic Strategies: An Overview
The synthesis of the benzoxazole core typically involves the condensation of a 2-aminophenol with a suitable carbonyl-containing compound, followed by cyclization.[1][2][7] For the specific synthesis of benzoxazole-2-carboxylates, several effective methods have been developed. These include one-pot procedures utilizing reagents such as diethyl oxalate or ethyl 2-chloro-2-oxoacetate, which provide the necessary two-carbon unit with the desired carboxylate functionality.[8] Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for constructing this scaffold.[9][10][11][12] More recently, sustainable methods employing visible-light photoredox catalysis are gaining traction, offering milder reaction conditions.[13][14]
This application note will focus on a robust and widely applicable one-pot synthesis from 2-aminophenols and a suitable oxalate derivative, a method valued for its operational simplicity and generally good yields.[8]
Reaction Mechanism: The Chemistry Behind the Cyclization
The formation of the benzoxazole ring from a 2-aminophenol and an oxalate derivative proceeds through a well-established reaction pathway. The initial step involves the nucleophilic attack of the amino group of the 2-aminophenol on one of the electrophilic carbonyl carbons of the oxalate derivative. This is followed by an intramolecular cyclization where the hydroxyl group attacks the second carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration drives the reaction towards the formation of the stable aromatic benzoxazole ring system.
Below is a diagram illustrating the proposed reaction mechanism:
Caption: Proposed mechanism for the synthesis of benzoxazole-2-carboxylates.
Experimental Protocol: One-Pot Synthesis of Ethyl Benzoxazole-2-carboxylate
This protocol details a reliable method for the synthesis of ethyl benzoxazole-2-carboxylate from 2-aminophenol and diethyl oxalate.
Materials and Reagents:
-
2-Aminophenol
-
Diethyl oxalate
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (10.91 g, 0.1 mol) in absolute ethanol (100 mL).
-
Addition of Reagent: To the stirred solution, add diethyl oxalate (14.61 g, 0.1 mol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Acidification: Slowly add concentrated hydrochloric acid (5 mL) to the reaction mixture and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[15][16][17][18][19][20]
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of benzoxazole-2-carboxylates.
Data Presentation: Influence of Substituents
The electronic nature of substituents on the 2-aminophenol ring can significantly influence the reaction yield. Electron-donating groups generally enhance the nucleophilicity of the amino and hydroxyl groups, facilitating the reaction. Conversely, electron-withdrawing groups can decrease the reaction rate and yield.
| 2-Aminophenol Derivative | Substituent | Position | Expected Yield |
| 2-Amino-4-methylphenol | -CH₃ | 4 | High |
| 2-Amino-4-methoxyphenol | -OCH₃ | 4 | High |
| 2-Amino-4-chlorophenol | -Cl | 4 | Moderate |
| 2-Amino-4-nitrophenol | -NO₂ | 4 | Low to Moderate |
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
TLC Monitoring: Regular TLC analysis during the reaction provides a clear visual indication of the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint.
-
Spectroscopic Analysis: The structure and purity of the final product are unequivocally confirmed by a suite of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzoxazole ring system and the protons of the ethyl ester group.[15][16][17][19][20]
-
¹³C NMR: The carbon NMR spectrum will display a distinct signal for the carbonyl carbon of the ester group (typically in the range of 160-170 ppm) and the characteristic signals for the aromatic carbons of the benzoxazole core.[15][16][20]
-
Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.
-
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of benzoxazole-2-carboxylates, valuable intermediates in drug discovery and materials science. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can confidently synthesize these important compounds. The inclusion of in-process controls and thorough final product characterization ensures the integrity and reproducibility of the synthesis.
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Théveau, L., Schneider, C., Fruit, C., & Hoarau, C. (2018). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry, 83(15), 8275–8287. [Link]
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Zheng, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]
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“GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. (2017). JETIR. [Link]
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Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]
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Al-Hussain, S. A., & Al-Otaibi, T. M. (2022). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 27(19), 6529. [Link]
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Application Notes and Protocols: Investigating Methyl 5-chlorobenzo[d]oxazole-2-carboxylate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold in Oncology
The benzoxazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] In the field of oncology, benzoxazole derivatives have garnered significant attention for their potent anticancer properties.[2][3] These compounds are recognized as structural isosteres of naturally occurring nucleic acid bases, which may facilitate their interaction with biological polymers.[4] The therapeutic potential of this scaffold is largely attributed to the versatility of substitutions on the benzoxazole ring system, which allows for the fine-tuning of their pharmacological profiles.
This document provides a comprehensive guide for the investigation of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate , a specific derivative, as a potential anticancer agent. While detailed published studies on this particular molecule are limited, its structural features—a chlorinated benzoxazole ring and a carboxylate group—suggest it is a promising candidate for drug discovery. The protocols and methodologies outlined herein are based on established practices for evaluating novel benzoxazole derivatives and other small molecule inhibitors in cancer research.[5][6]
Compound Profile: this compound
| Characteristic | Description |
| IUPAC Name | This compound |
| CAS Number | 27383-92-2[7] |
| Molecular Formula | C9H6ClNO3 |
| Molecular Weight | 211.61 g/mol |
| Structure | A benzoxazole core with a chlorine atom at the 5-position and a methyl carboxylate group at the 2-position. |
| Rationale for Investigation | The presence of the electron-withdrawing chlorine atom and the carboxylate group can influence the molecule's electronic properties and potential interactions with biological targets.[8] |
Proposed Mechanism of Action and Key Research Questions
Based on studies of related benzoxazole derivatives, several potential mechanisms of action for this compound can be hypothesized. Research should be directed at answering the following key questions:
-
Cytotoxicity: Does the compound exhibit selective cytotoxicity against cancer cell lines compared to non-malignant cells?
-
Target Identification: Which cellular pathways are modulated by the compound? Does it inhibit key oncogenic signaling molecules such as receptor tyrosine kinases (e.g., VEGFR-2)?[9][10]
-
Apoptosis Induction: Does the compound induce programmed cell death in cancer cells?
-
Cell Cycle Arrest: Does the compound interfere with the normal progression of the cell cycle?
The following experimental workflow is designed to systematically address these questions.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Directions
The application notes and protocols provided offer a structured approach to evaluating the anticancer potential of this compound. The initial in vitro screening will provide crucial data on its cytotoxicity and potential mechanisms of action. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic studies to fully elucidate its therapeutic potential. The versatility of the benzoxazole scaffold suggests that this compound could be a valuable starting point for the development of novel and effective cancer therapies.
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PubMed. (2014). methyl-5-(7-nitrobenzo[c]o[2][4][6]xadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening Assays for Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 5-chlorobenzo[d]oxazole-2-carboxylate, the subject of this guide, incorporates key structural features—a chlorinated benzoxazole core and a methyl ester at the 2-position—that suggest significant potential for therapeutic development. The presence of the 5-chloro substituent, in particular, has been noted to contribute positively to the anticancer activity of related benzoxazole derivatives.[3]
While specific biological targets for this compound are not extensively documented in publicly available literature, the known activities of structurally similar compounds provide a strong rationale for targeted high-throughput screening (HTS) campaigns. Notably, benzoxazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular pathways and frequently dysregulated in diseases like cancer.[4] This document, therefore, provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS assays to elucidate the biological activity of this compound, with a focus on kinase inhibition and cell-based phenotypic screening.
Strategic Approach to High-Throughput Screening
A successful HTS campaign for a novel compound requires a multi-pronged approach, beginning with target-focused biochemical assays and progressing to more physiologically relevant cell-based assays. This strategy allows for the efficient identification of direct molecular interactions and the subsequent validation of on-target effects within a cellular context.
Our proposed screening cascade for this compound is designed to maximize the discovery potential while minimizing false positives.[5][6]
Caption: Principle of the AlphaScreen assay. [7]
Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays provide a more biologically relevant context for evaluating compound activity by measuring its effects on cellular processes such as viability, proliferation, or specific signaling pathways. [8]
Cell Viability/Cytotoxicity Assay (MTT/XTT or ATP-Based)
Principle: These assays measure the metabolic activity of cells as an indicator of cell viability. In the case of MTT/XTT assays, viable cells reduce a tetrazolium salt to a colored formazan product. ATP-based assays, such as CellTiter-Glo®, measure the amount of ATP present, which is proportional to the number of viable cells. [8]A decrease in signal indicates a cytotoxic or anti-proliferative effect of the compound.
Protocol: Cell Viability Assay (ATP-Based)
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., one known to be dependent on the kinase target identified in biochemical assays) in appropriate growth medium.
-
Seed the cells into 384-well, white, clear-bottom plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 48-72 hours).
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature.
-
Add a volume of the ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of the culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.
-
Reporter Gene Assay
Principle: Reporter gene assays are used to monitor the activation or inhibition of specific signaling pathways. [9]Cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the pathway of interest. [10][11]A change in the reporter signal indicates modulation of the pathway by the test compound.
Protocol: Luciferase Reporter Gene Assay
-
Cell Line Development:
-
Establish a stable cell line containing a luciferase reporter construct driven by a promoter responsive to the signaling pathway of interest (e.g., a pathway downstream of the target kinase).
-
-
Assay Procedure:
-
Seed the reporter cell line in 384-well plates.
-
Treat the cells with serial dilutions of this compound.
-
Co-treat with a known activator of the signaling pathway if screening for inhibitors.
-
Incubate for an appropriate duration to allow for changes in gene expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase substrate. [9] * Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control for cell viability if necessary.
-
Calculate the percent activation or inhibition relative to controls.
-
Determine EC₅₀ or IC₅₀ values from dose-response curves.
-
Data Analysis and Hit Validation: Ensuring Scientific Integrity
Rigorous data analysis and a systematic hit validation process are critical to the success of any HTS campaign. [12]The primary goal is to identify true "hits" while minimizing the carry-through of false positives. [13][14] Key Considerations:
-
Quality Control: Monitor assay performance using statistical parameters such as the Z'-factor, signal-to-background ratio, and coefficient of variation. [15]* Hit Identification: Define a hit threshold based on the statistical distribution of the screening data (e.g., mean ± 3 standard deviations of the neutral control). [16]* Dose-Response Confirmation: Confirmed hits should be re-tested in full dose-response format to determine their potency (IC₅₀/EC₅₀) and to ensure a sigmoidal curve shape. [17]* Orthogonal Assays: Validate hits using an alternative assay format that relies on a different detection technology to rule out assay-specific artifacts. [6]* Counter-screens: Employ counter-screens to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds or luciferase inhibitors). [18]
Caption: Workflow for HTS data analysis and hit validation.
Conclusion
The protocols and strategies outlined in this guide provide a robust framework for conducting high-throughput screening of this compound. By employing a combination of target-oriented biochemical assays and phenotypic cell-based screens, researchers can effectively explore the therapeutic potential of this promising compound. A commitment to rigorous data analysis and a systematic hit validation cascade will ensure the identification of high-quality lead compounds for further drug development.
References
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Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening, 19(9), 1264-1271. [Link]
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BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]
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Zhang, X., et al. (2023). High-throughput screening technologies for drug discovery. Frontiers in Molecular Biosciences, 10, 1204221. [Link]
-
Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]
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A brief review of high throughput screening in drug discovery process. (2022). GSC Biological and Pharmaceutical Sciences, 20(2), 205-210. [Link]
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BellBrook Labs. (2020, February 6). TR-FRET Assays In Drug Discovery. Retrieved from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(1), 44-53. [Link]
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Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
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Li, Z., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4537-4545. [Link]
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Crown Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2022). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(4), 185-195. [Link]
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ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]
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Statistical techniques for handling high content screening data. (2007). Drug Discovery Today: Technologies, 4(2), 69-75. [Link]
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High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (n.d.). Drug Target Review. Retrieved from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved from [Link]
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Emerald Cloud Lab. (2024, April 7). ExperimentAlphaScreen Documentation. Retrieved from [Link]
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BPS Bioscience. (n.d.). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. Retrieved from [Link]
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BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from [Link]
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Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. (2014). Journal of Biomolecular Screening, 19(3), 437-444. [Link]
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The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). Drug Target Review. Retrieved from [Link]
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Cornish Laboratory. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Retrieved from [Link]
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Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]
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Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025, January 11). Journal of Chemical Information and Modeling, 62(1), 37-51. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (2013). Medicinal Chemistry Communications, 4(5), 819-823. [Link]
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BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]
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BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Testing for false positives in HTS by assaying compounds that are chemically similar to hit molecules. Retrieved from [Link]
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Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Bioinformatics, 32(12), 1846-1853. [Link]
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InvivoGen. (n.d.). Create your own dual reporter cell-based assay. Retrieved from [Link]
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Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). Scientific Reports, 12(1), 16212. [Link]
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MySkinRecipes. (n.d.). Methyl 2-chlorobenzo[d]oxazole-5-carboxylate. Retrieved from [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2017). Molecules, 22(10), 1698. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 84. [Link]
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Biological activities of benzoxazole and its derivatives. (2022). Journal of the Indian Chemical Society, 99(11), 100742. [Link]
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BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2025, August 10). World Journal of Pharmaceutical Research, 14(10), 1036-1053. [Link]
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Application Notes and Protocols for the Derivatization of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate for Biological Testing
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Methyl 5-chlorobenzo[d]oxazole-2-carboxylate is a key starting material for the synthesis of a diverse library of compounds for biological screening. This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed, field-proven protocols for synthesis, purification, and subsequent biological evaluation. The methodologies are designed to be robust and adaptable, enabling researchers in drug discovery and development to efficiently generate and test novel benzoxazole derivatives.
Introduction: The Rationale for Derivatization
The therapeutic potential of a lead compound is often refined through systematic structural modifications. This compound offers several strategic points for derivatization, primarily at the C2-ester and the C5-chloro positions.
-
C2-Ester Modification: The methyl ester at the 2-position is readily converted into a variety of functional groups, including amides, hydrazides, and, via hydrolysis, a carboxylic acid. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) related to hydrogen bonding, polarity, and steric bulk. Furthermore, the resulting carboxylic acid can be converted into bioisosteric replacements, such as tetrazoles or oxadiazoles, which can improve metabolic stability and binding affinity.[2]
-
C5-Chloro Modification: The chlorine atom on the benzene ring can potentially undergo nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles. The benzoxazole ring itself is electron-withdrawing, which can facilitate this type of reaction, particularly with strong nucleophiles under appropriate conditions.
This guide will focus on the derivatization at the C2-position, providing a logical workflow from the starting ester to a library of diverse analogs ready for biological screening.
Experimental Workflows and Logical Relationships
The derivatization strategy follows a logical progression, starting from the modification of the most reactive site, the methyl ester. Each new derivative can serve as a starting point for further modifications, expanding the chemical space for biological testing.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this specific synthesis, providing evidence-based solutions and explaining the chemical principles behind our recommendations. Our goal is to empower you to not only solve immediate experimental issues but also to strategically optimize your reaction for yield, purity, and scalability.
Section 1: The Core Synthesis Pathway - An Overview
The most reliable and widely adopted method for synthesizing this compound is the cyclocondensation of 2-amino-4-chlorophenol with a suitable C2 electrophile, typically a derivative of oxalic acid such as dimethyl oxalate or methyl chlorooxoacetate.[1][2] The reaction proceeds via an initial acylation of the aminophenol, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring.
This process, while straightforward in principle, is sensitive to reaction conditions, reagent purity, and workup procedures. The following sections will deconstruct common problems and provide actionable solutions.
Caption: General workflow for the synthesis of the target benzoxazole.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for this synthesis?
The thermal condensation of 2-amino-4-chlorophenol with dimethyl oxalate is the most common route. It is often carried out at high temperatures (150-180 °C), sometimes with an acid catalyst like polyphosphoric acid (PPA) or a Lewis acid to facilitate the final dehydration step.[1] While other methods using reagents like cyanogen bromide exist for forming the 2-amino-benzoxazole core, they are often more hazardous.[3][4] For the 2-carboxylate derivative, the oxalate-based route is preferred for its atom economy and use of less toxic reagents.
Q2: Why is temperature control so critical in this reaction?
Temperature is a dual-edged sword in this synthesis.
-
Insufficient Temperature (<140 °C): The reaction may stall after the initial N-acylation, leading to an accumulation of the N-(2-hydroxy-5-chlorophenyl)oxalamic acid methyl ester intermediate. The energy barrier for the subsequent intramolecular cyclization and dehydration is significant.
-
Excessive Temperature (>190 °C) or Prolonged Heating: This can lead to decomposition of the starting materials and the product. Decarboxylation or polymerization can occur, resulting in tar formation and a significant drop in the isolated yield of the desired product.
Q3: Can I use other oxalate derivatives, like diethyloxalate or oxalyl chloride?
Yes, but with considerations.
-
Diethyl Oxalate: Can be used, but may require slightly higher temperatures due to its higher boiling point. The final product would be the ethyl ester unless transesterification occurs with a methanol solvent.
-
Oxalyl Chloride or Methyl Chlorooxoacetate: These are much more reactive acylating agents and allow the initial acylation to occur at a much lower temperature.[1] However, they are more expensive, corrosive, and moisture-sensitive. A two-step process is typically required: acylation at low temperature in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct, followed by a separate cyclization step at a higher temperature.
Section 3: Troubleshooting Guide
This section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Yield
Q: My reaction yields are consistently below 40%, or I've isolated no product at all. What's going wrong?
A: This is a multi-faceted problem. Let's break down the potential causes from most to least likely.
-
Cause: Incomplete Reaction. The most common culprit is insufficient thermal energy to drive the cyclization.
-
Diagnosis: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. You will likely see a significant amount of the starting 2-amino-4-chlorophenol and/or the formation of a more polar intermediate, the N-acylated adduct.
-
Solution: Ensure your reaction temperature is genuinely reaching 160-180°C. Use a high-boiling solvent like diphenyl ether or conduct the reaction neat (solvent-free). If performing a neat reaction, ensure efficient stirring to promote contact between the molten reagents. Increase the reaction time in 2-hour increments and monitor by TLC.
-
-
Cause: Reagent Degradation. 2-aminophenols are susceptible to oxidation, especially at high temperatures.
-
Diagnosis: The reaction mixture turns dark brown or black, and significant tar-like residue is observed. This indicates polymerization and decomposition.
-
Solution:
-
Purge with Inert Gas: Before heating, thoroughly purge the reaction vessel with nitrogen or argon to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Check Reagent Quality: Use freshly recrystallized 2-amino-4-chlorophenol. Old aminophenols can be partially oxidized, appearing tan or brown instead of off-white.
-
Temperature Control: Avoid exceeding 180°C.
-
-
-
Cause: Improper Workup and Isolation. The product has moderate polarity and can be lost during extraction or purification if conditions are not optimal.
-
Diagnosis: TLC/LC-MS of the crude reaction mixture shows the desired product, but the mass is lost after purification.
-
Solution: After cooling, the crude reaction mixture is often a solid mass. Dissolve it in a suitable solvent like ethyl acetate or dichloromethane. Perform a wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted starting material and acidic byproducts. Be cautious not to use a strong base, which could hydrolyze the methyl ester. The product should be in the organic layer.
-
Problem 2: Product is Impure
Q: I have a decent yield, but my NMR/LC-MS shows significant impurities that are difficult to remove.
A: Impurities often arise from side reactions or incomplete conversion. Let's identify the likely suspects.
-
Impurity: Uncyclized Intermediate (N-(2-hydroxy-5-chlorophenyl)oxalamic acid methyl ester).
-
Identification: This impurity is more polar than the final product and will have a lower Rf value on TLC. Its mass spectrum will correspond to the product + 18 amu (H₂O). The ¹H NMR will show a broad phenolic -OH and an amide N-H proton, which are absent in the final product.
-
Cause: Incomplete cyclization/dehydration.
-
Solution: Re-subject the impure material to the reaction conditions, perhaps with an added dehydrating agent like a catalytic amount of p-toluenesulfonic acid (p-TSA) or by using Polyphosphoric Acid (PPA) as the reaction medium.[1]
-
-
Impurity: Dimerization or Polymerization Products.
-
Identification: These are typically high molecular weight, poorly soluble materials that appear as baseline material on TLC or as broad, unresolved peaks in the NMR.
-
Cause: Excessive heat or the presence of oxygen.
-
Solution: Follow the recommendations for preventing degradation (use of inert atmosphere, strict temperature control). Purification via column chromatography is often effective at removing these, as they tend to be much less mobile than the desired product.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Optimized Synthesis
This protocol is designed to maximize yield and purity.
Reagents & Equipment:
-
2-amino-4-chlorophenol (1.0 eq)
-
Dimethyl oxalate (1.2 eq)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller and thermocouple
-
Nitrogen or Argon gas inlet
Procedure:
-
Setup: To a dry round-bottom flask, add 2-amino-4-chlorophenol (e.g., 10.0 g, 69.6 mmol) and dimethyl oxalate (e.g., 9.8 g, 83.5 mmol).
-
Inert Atmosphere: Equip the flask with a reflux condenser and a nitrogen inlet. Purge the system with nitrogen for 10-15 minutes.
-
Heating: Begin stirring and heat the mixture. The solids will melt to form a slurry and then a homogenous solution. Slowly raise the internal temperature to 170-175°C.
-
Reaction: Maintain the temperature at 170-175°C for 4-6 hours. Methanol will be generated as a byproduct and will reflux. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material and the formation of the less polar product spot.
-
Workup:
-
Allow the reaction to cool to room temperature. The mixture will solidify.
-
Add ethyl acetate (150 mL) and gently heat to dissolve the solid.
-
Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL) to remove any unreacted aminophenol.
-
Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove acidic byproducts.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethanol and water or by flash column chromatography on silica gel to yield the pure product as a white or off-white solid.
Protocol 2: Quality Control by HPLC
Purpose: To assess the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Result: The pure product should appear as a single major peak. The retention time will depend on the specific system but should be consistent. Check for the absence of earlier eluting peaks (more polar impurities like the intermediate) or later eluting peaks (less polar impurities).
Section 5: Data Summary
The following table summarizes typical reaction parameters and expected outcomes for this synthesis.
| Parameter | Standard Conditions | Optimized Conditions | Rationale for Optimization |
| Temperature | 150-190 °C | 170-175 °C | Balances reaction rate with minimizing thermal decomposition. |
| Atmosphere | Air | Nitrogen/Argon | Prevents oxidative side reactions of the aminophenol.[5] |
| Stoichiometry | 1:1 (Aminophenol:Oxalate) | 1:1.2 | A slight excess of the volatile dimethyl oxalate ensures the aminophenol is fully consumed. |
| Catalyst | None (Thermal) | None (Thermal) | While catalysts can be used, a carefully controlled thermal reaction is often cleaner. |
| Typical Yield | 40-60% | 75-85% | Optimization of temperature, atmosphere, and stoichiometry significantly improves yield. |
| Purity (Crude) | 70-85% | >90% | Cleaner reaction profile reduces the formation of major impurities. |
Section 6: References
-
Štefane, B., & Kočevar, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19175–19185. [Link]
-
Li, J., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
-
Wang, L., et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 23(11), 2948. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate by Column Chromatography
Welcome to the technical support center. This guide provides an in-depth, experience-driven approach to the successful purification of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate using silica gel column chromatography. As researchers and drug development professionals, achieving high purity is paramount. This document moves beyond a simple protocol, offering insights into the causality behind experimental choices to empower you to troubleshoot and optimize your separations effectively.
Section 1: Pre-Chromatography Considerations & Compound Profile
Understanding the physicochemical properties of your target molecule is the critical first step in developing a robust purification strategy. This compound is a moderately polar heterocyclic compound. The benzoxazole core, the methyl ester, and the chloro-substituent all contribute to its overall electronic and physical characteristics, which dictate its behavior on a silica stationary phase.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₉H₆ClNO₃[1] | Provides the elemental composition. |
| Molecular Weight | 211.6 g/mol [1] | Useful for characterization post-purification (e.g., via Mass Spectrometry). |
| Structure | Benzene ring fused to an oxazole heterocycle, with a chlorine at position 5 and a methyl ester at position 2. | The heterocyclic system and ester group impart moderate polarity, making it well-suited for normal-phase chromatography. The aromatic nature allows for easy visualization under UV light (254 nm).[2] |
| Predicted Polarity | Moderate. Less polar than its corresponding carboxylic acid, but more polar than unsubstituted benzoxazole. | Dictates the choice of stationary phase (silica gel) and the required strength of the mobile phase (eluent). A hexane/ethyl acetate mixture is a common and effective choice for such compounds.[3][4] |
| Solubility | Expected to be soluble in moderately polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone. | Crucial for choosing a solvent to dissolve the sample for loading onto the column. The loading solvent should ideally be the same as, or less polar than, the mobile phase to ensure a narrow starting band.[5] |
| Stability | The benzoxazole ring is generally stable, but the ester functionality can be sensitive to hydrolysis under strongly acidic or basic conditions. | Standard silica gel is slightly acidic, which can sometimes cause issues for very sensitive compounds, though it is generally acceptable for this molecule.[6][7] |
Section 2: Detailed Experimental Protocol
This protocol is a self-validating system, where Thin-Layer Chromatography (TLC) is used to predict and then confirm the results of the column separation.
Step 1: Developing the Eluent System with TLC
The goal is to find a solvent system where the target compound has an Rƒ value of approximately 0.25-0.35 . This provides the optimal balance between retention and elution time, leading to good separation.
-
Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in ethyl acetate or DCM.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture onto a silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Test Solvent Systems: Develop the plate in a sealed chamber with a pre-equilibrated atmosphere. Start with a low-polarity mixture and increase the proportion of the polar solvent.
-
Starting Point: Hexane:Ethyl Acetate (9:1)
-
Iterate: Try 8:2, 7:3, and 6:4 ratios of Hexane:EtOAc.
-
-
Visualize: View the developed plate under a UV lamp at 254 nm. The desired product spot should be well-separated from impurities and have an Rƒ of ~0.3.
-
Confirm with Stains (Optional): If non-UV active impurities are suspected, use a potassium permanganate or vanillin stain to visualize them.
Step 2: Preparing and Packing the Column (Wet Slurry Method)
Proper column packing is essential to prevent cracking and channeling, which lead to poor separation.
-
Select Column Size: Choose a column diameter based on the amount of crude material. A common rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight.
-
Prepare the Slurry: In a beaker, mix the calculated amount of silica gel with the chosen low-polarity eluent (e.g., Hexane:EtOAc 9:1) to form a homogenous, pourable slurry.
-
Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool and a thin layer of sand. Pour the slurry into the column in one continuous motion.
-
Compress the Bed: Use gentle air pressure or a pump to push the solvent through, compressing the silica into a stable, uniform bed. Ensure the solvent level never drops below the top of the silica bed.[5]
Step 3: Loading the Sample
The goal is to apply the sample to the column in the most concentrated band possible.
-
Wet Loading (Recommended for good solubility):
-
Dissolve the crude product in the minimum amount of DCM or the mobile phase itself.
-
Drain the solvent in the column until it is level with the top of the silica bed.
-
Carefully pipette the dissolved sample onto the silica surface, trying not to disturb the bed.[5]
-
Drain the sample solvent into the silica, wash with a tiny amount of eluent, and drain again.
-
Carefully add a protective layer of sand on top of the sample band.
-
-
Dry Loading (Recommended for poor solubility or use of a highly polar loading solvent):
-
Dissolve the crude product in a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3x the mass of the crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[5]
-
Carefully add this powder to the top of the packed column.
-
Add a protective layer of sand.
-
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Apply gentle pressure to begin elution at a steady drip rate.
-
Collect the eluting solvent in numbered test tubes or flasks (fractions).
-
Monitor the separation by spotting every few fractions onto a TLC plate and developing it.
-
Once the desired product begins to elute, collect fractions until the product is no longer detected by TLC.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What's happening?
Answer: This is a classic sign of peak tailing, often caused by strong, undesirable interactions between your compound and the stationary phase. The benzoxazole nitrogen can interact with the acidic silanol groups (Si-O-H) on the silica surface, causing some molecules to "stick" longer than others.[6]
-
Immediate Solution: Try adding a very small amount (0.1-0.5%) of a modifier like triethylamine (TEA) or acetic acid to your mobile phase.[6] TEA will neutralize the acidic sites on the silica, preventing the basic nitrogen on your molecule from binding too strongly. If your compound or impurities are acidic, a small amount of acetic acid can improve peak shape.
-
Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina. However, always re-develop your TLC on an alumina plate first, as the elution order may change.
Q2: I can't get my product to elute from the column. I've already passed a large volume of the solvent I developed via TLC.
Answer: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel. Several factors could be at play.
-
Check Your Solvents: Ensure you have not accidentally used an old bottle of ethyl acetate that may have partially hydrolyzed or a grade of hexane with inconsistent properties. Double-check that you mixed the mobile phase in the correct ratio.[7]
-
Increase Polarity (Gradient Elution): Your compound may require a more polar solvent to elute. Gradually increase the polarity of your mobile phase. For example, if you started with Hexane:EtOAc (7:3), switch to 1:1, and then to pure EtOAc. This is known as a step gradient.
-
Irreversible Adsorption/Decomposition: In rare cases, the compound may be irreversibly binding to or decomposing on the silica.[7] To test for this, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot at the baseline or a significant reduction in your product spot, decomposition is likely. In this case, switching to a different stationary phase like alumina or using a deactivated silica gel is necessary.
Q3: The separation on my TLC plate looked perfect, but on the column, all my fractions are mixed. Why?
Answer: This frustrating issue typically points to a problem with the column packing or sample loading technique.
-
Column Overloading: You may have loaded too much crude material for the amount of silica used. A broad, overloaded sample band will not have enough space to separate into distinct bands as it travels down the column. As a rule, aim for a silica-to-sample mass ratio of at least 30:1 for difficult separations.
-
Poor Packing: Cracks, air bubbles, or channels in the silica bed create shortcuts for the solvent and analyte, destroying the separation. Always pack the column carefully as a uniform slurry and never let the solvent level drop below the top of the silica.
-
Broad Initial Band: If you dissolved your sample in too much solvent or a solvent that is much more polar than the mobile phase, the initial sample band will be very wide, making separation impossible. Always use the minimum volume of the least polar solvent necessary for dissolution.[5]
Section 4: Visualization - Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues encountered during the purification of this compound.
Caption: A logical workflow for troubleshooting common column chromatography problems.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the purpose of the sand layers? A: The bottom layer of sand prevents the fine silica particles from passing through the cotton plug. The top layer of sand protects the flat surface of the silica bed from being disturbed when you add the mobile phase, which would otherwise ruin the separation.
Q: My compound is not UV active. How can I track it during chromatography? A: If your compound lacks a UV chromophore, you must use a post-chromatographic staining method on your TLC plates. A potassium permanganate (KMnO₄) dip is excellent for compounds that can be oxidized. Alternatively, an iodine chamber can often visualize a wide range of organic compounds. You would run the column "blind," collecting many small fractions, and then analyze them all by TLC and staining to locate your product.
Q: How can I speed up the purification process? A: The technique described is "flash" column chromatography, which uses pressure (from a pump or compressed air) to accelerate solvent flow. This is significantly faster than traditional gravity chromatography. Ensure your solvent system is optimized; a system with a slightly higher Rƒ (around 0.4) will elute the compound faster, but may sacrifice some resolution.
Q: Can I reuse my silica gel column? A: It is strongly discouraged for high-purity applications in research and drug development. Highly retained impurities from a previous run can leach out during a subsequent purification, contaminating your product. The cost of fresh silica is negligible compared to the risk of cross-contamination and the time lost on failed experiments.
References
- Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Benzoxazole Derivatives.
- Benchchem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
- Benchchem. (n.d.). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
- MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- CymitQuimica. (n.d.). This compound.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
"common side reactions in the synthesis of benzoxazoles"
Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of benzoxazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic strategies. This center is structured to address the common challenges and questions that arise during the synthesis of this important heterocyclic scaffold.
Introduction to Benzoxazole Synthesis
Benzoxazoles are a vital class of heterocyclic compounds, forming the core of numerous pharmacologically active molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The most prevalent and versatile synthetic routes to 2-substituted benzoxazoles commence with o-aminophenols, which undergo condensation with various electrophilic partners.
The general mechanism involves two key steps:
-
Formation of an Intermediate: The amino group of the o-aminophenol reacts with a carbonyl compound (or its equivalent) to form an intermediate, typically a Schiff base or an o-hydroxyanilide.
-
Cyclization and Aromatization: This intermediate then undergoes an intramolecular cyclization, followed by dehydration or oxidation, to yield the aromatic benzoxazole ring.
While seemingly straightforward, this process can be hampered by several competing side reactions that can significantly impact yield and purity. This guide will provide a detailed exploration of these challenges and their solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: Low or No Yield of the Desired Benzoxazole
Question: I am following a literature procedure for the condensation of an o-aminophenol with a carboxylic acid using Polyphosphoric Acid (PPA), but I am getting a very low yield or just starting materials back. What could be the issue?
Answer:
Low yields in PPA-mediated condensations are a frequent issue and can be attributed to several factors, ranging from reagent quality to reaction conditions.
Causality and Troubleshooting Steps:
-
Purity and Reactivity of Starting Materials:
-
o-Aminophenol Purity: o-Aminophenols are susceptible to air oxidation, which can lead to the formation of colored impurities that inhibit the reaction.[1] Ensure your o-aminophenol is pure; if it is discolored (typically pink or brown), consider recrystallization or purification by column chromatography before use.
-
Carboxylic Acid Reactivity: Electron-withdrawing groups on the carboxylic acid can decrease the electrophilicity of the carbonyl carbon, slowing down the initial acylation step. Conversely, highly reactive carboxylic acids might lead to side reactions if the temperature is not controlled.
-
-
Polyphosphoric Acid (PPA) Quality and Viscosity:
-
PPA as a Reagent: PPA is not just a solvent but also a dehydrating agent and a catalyst. Its efficacy is dependent on its P₂O₅ content. Old or improperly stored PPA can absorb atmospheric moisture, reducing its dehydrating power.[2]
-
Mixing and Heat Transfer: PPA is highly viscous, especially at lower temperatures, which can lead to poor mixing and localized overheating, causing charring and decomposition of the starting materials.[3]
-
-
Reaction Temperature and Time:
-
Insufficient Heat: The condensation reaction often requires high temperatures (typically 150-200°C) to proceed at a reasonable rate.[1]
-
Prolonged Heating: Excessive heating time, even at the correct temperature, can lead to decomposition and the formation of tarry byproducts.
-
Troubleshooting Workflow:
Troubleshooting workflow for low yields.
Experimental Protocol: Optimized PPA-Mediated Synthesis
-
Reagent Preparation: Ensure the o-aminophenol (1.0 eq.) and carboxylic acid (1.0 eq.) are pure and dry.
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add fresh polyphosphoric acid (enough to ensure good stirring).
-
Addition of Reactants: While stirring vigorously, add the o-aminophenol and carboxylic acid to the PPA.
-
Heating: Heat the mixture to the desired temperature (e.g., 180°C) and monitor the reaction progress by TLC (taking aliquots, quenching with water, and extracting with ethyl acetate).
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and then a saturated sodium bicarbonate solution to remove acidic impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1]
Problem 2: Formation of a Stable, Non-Cyclizing Intermediate
Question: My reaction between an o-aminophenol and an aldehyde seems to stop at the Schiff base intermediate. I can see it on my TLC, but it's not converting to the benzoxazole. Why is this happening and how can I promote cyclization?
Answer:
The formation of a stable Schiff base (imine) is a common side reaction, or rather, an arrested main reaction. The subsequent oxidative cyclization is often the rate-limiting step and can be challenging.
Causality and Troubleshooting Steps:
-
Stability of the Schiff Base: The stability of the Schiff base is influenced by the electronic and steric properties of the aldehyde and the o-aminophenol. Electron-donating groups on the aldehyde can stabilize the imine, making it less susceptible to cyclization.
-
Inefficient Oxidant: The cyclization of the Schiff base to the benzoxazole is an oxidation reaction. If the chosen oxidant is not potent enough or is used in insufficient quantity, the reaction will stall. Common oxidants include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), manganese dioxide (MnO₂), or even atmospheric oxygen in the presence of a suitable catalyst.[4]
-
Reaction Conditions: The cyclization step often requires specific conditions, such as elevated temperatures or the presence of a catalyst, to overcome the activation energy barrier.
Reaction Pathway and Competing Reactions:
Formation of a stable Schiff base intermediate.
Experimental Protocol: Promoting Oxidative Cyclization
-
Choice of Oxidant: If the reaction has stalled at the Schiff base, consider adding a suitable oxidant. DDQ (1.1 eq.) is often effective.
-
Catalyst: A variety of catalysts can promote this cyclization, including metal catalysts (e.g., copper or palladium-based) or acidic catalysts.[4][5]
-
Solvent and Temperature: The choice of solvent can influence the reaction. Aprotic solvents like toluene or xylene are often used, and heating is typically required.
-
Step-wise Procedure: a. Schiff Base Formation: In a round-bottom flask, dissolve the o-aminophenol (1.0 eq.) and aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol). Stir at room temperature until the Schiff base formation is complete (monitored by TLC). b. Isolation (Optional): In some cases, isolating and purifying the Schiff base before proceeding can improve the final yield. c. Oxidative Cyclization: To the solution of the Schiff base, add the oxidant (e.g., DDQ) and heat the mixture to reflux until the reaction is complete. d. Work-up and Purification: Cool the reaction mixture, filter to remove any solids, and concentrate the filtrate. Purify the crude product by column chromatography.
Problem 3: Product is Highly Colored or Contaminated with Tarry Byproducts
Question: My final benzoxazole product is a dark, oily, or tarry substance, and I'm having trouble purifying it. What causes this and what are the best purification strategies?
Answer:
The formation of colored impurities and tars is often a result of polymerization or decomposition side reactions, which are exacerbated by harsh reaction conditions.
Causality and Troubleshooting Steps:
-
Polymerization of Starting Materials: o-Aminophenols can self-condense or polymerize, especially at high temperatures or in the presence of strong acids. This is a common issue when using PPA at excessive temperatures.
-
Decomposition of Product: The benzoxazole ring itself can be susceptible to degradation under harsh conditions. For example, hydrolysis of the benzoxazole can occur during acidic workup, leading to the formation of o-hydroxyanilides.[6]
-
Oxidation: As mentioned earlier, o-aminophenols are sensitive to air oxidation, which can lead to highly colored polymeric materials. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[1]
Purification Strategies for Colored Impurities:
| Purification Method | Description | When to Use |
| Activated Charcoal Treatment | The crude product is dissolved in a suitable solvent, and a small amount of activated charcoal is added. The mixture is stirred and then filtered to remove the charcoal, which adsorbs colored impurities. | For removing minor to moderate colored impurities from a solid product. |
| Recrystallization | If the product is a solid, recrystallization from an appropriate solvent system can be highly effective in removing both colored and non-colored impurities. | When the product is a solid and a suitable recrystallization solvent can be found. |
| Column Chromatography | This is a versatile method for separating the desired product from a wide range of impurities. The choice of stationary phase (e.g., silica gel, alumina) and eluent is crucial. | For both solid and oily products, and when other methods are ineffective. |
| Acid-Base Extraction | Benzoxazoles are weakly basic and can sometimes be purified by dissolving the crude mixture in an organic solvent, extracting with a dilute acid (e.g., 1M HCl), neutralizing the aqueous layer with a base (e.g., NaHCO₃), and then re-extracting the purified product into an organic solvent. | When the impurities are neutral or acidic. |
Experimental Protocol: Purification using Activated Charcoal
-
Dissolution: Dissolve the crude, colored benzoxazole product in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).
-
Stirring: Stir the mixture at an elevated temperature for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
-
Isolation: Collect the pure crystals by filtration.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in benzoxazole synthesis and how can I identify them?
A1: Besides the unreacted starting materials, the most common side products are:
-
Schiff Base Intermediate: As discussed in Problem 2, this is often the main "side product" if the cyclization is incomplete. It can be identified by ¹H NMR, where the imine proton (-CH=N-) will have a characteristic chemical shift (typically around 8.5-9.0 ppm).
-
o-Hydroxyanilide: This can form from the reaction of o-aminophenol with a carboxylic acid or acyl chloride and fail to cyclize, or it can be a product of benzoxazole hydrolysis. It will show characteristic amide N-H and phenolic O-H protons in the ¹H NMR spectrum.
-
Over-acylated/alkylated Products: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, further acylation or alkylation on the benzoxazole ring can occur. These can be identified by mass spectrometry, which will show a higher molecular weight than the desired product.
-
Polymeric Materials: These are often intractable, dark-colored tars that are difficult to characterize by standard spectroscopic methods. Their presence is usually inferred from a difficult workup and low yield of the desired product.
Q2: How do I choose the right catalyst for my benzoxazole synthesis?
A2: The choice of catalyst is highly dependent on the specific synthetic route:
-
From Carboxylic Acids: Polyphosphoric acid (PPA) is a classic choice, acting as both a catalyst and a dehydrating agent.[2] However, it requires high temperatures and can lead to charring. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a less viscous alternative. Microwave-assisted synthesis can also be effective, sometimes without a catalyst.[7]
-
From Aldehydes: A wide range of catalysts can be used for the oxidative cyclization of the Schiff base intermediate. These include Lewis acids (e.g., ZnCl₂, FeCl₃), Brønsted acids (e.g., p-TsOH), and various metal catalysts (e.g., Cu, Pd, Ru-based).[8] The choice will depend on the specific substrates and desired reaction conditions (e.g., temperature, solvent).
-
From Acyl Chlorides: This reaction is often facile and may not require a strong catalyst, sometimes proceeding with just a base like pyridine.
Q3: Can I use microwave irradiation to improve my benzoxazole synthesis?
A3: Yes, microwave-assisted synthesis is an excellent method for preparing benzoxazoles. It often leads to significantly reduced reaction times, higher yields, and can sometimes be performed under solvent-free conditions, which is environmentally advantageous.[7] The direct and efficient heating provided by microwaves can help overcome the activation energy for the cyclization step and minimize the formation of thermal decomposition byproducts.
Q4: My benzoxazole product appears to be hydrolyzing during the workup. How can I prevent this?
A4: Benzoxazoles can be susceptible to hydrolysis, especially under strongly acidic conditions, to give the corresponding o-hydroxyanilide.[6] To minimize this:
-
Avoid Strong Acids in Workup: If possible, use a milder workup procedure. For example, instead of a strong acid wash, use a saturated solution of a weak base like sodium bicarbonate to neutralize any acidic reagents.
-
Minimize Contact Time: Perform the aqueous workup as quickly as possible and do not let the product sit in an acidic aqueous solution for an extended period.
-
Control pH: If an acidic wash is necessary, carefully control the pH and ensure it is neutralized promptly.
References
- Synthesis of benzoxazole. Eureka | Patsnap.
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. Available from: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available from: [Link]
-
Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
- Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. CoLab.
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available from: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available from: [Link]
-
The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. Available from: [Link]
-
How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? ResearchGate. Available from: [Link]
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. Available from: [Link]
-
Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. Available from: [Link]
-
Benzoxazole Resin: A Novel Class of Thermoset Polymer via Smart Benzoxazine Resin. ResearchGate. Available from: [Link]
-
Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. ethesis. Available from: [Link]
-
Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. UQ eSpace - The University of Queensland. Available from: [Link]
-
Synthesis of 2‐aryl benzoxazoles. ResearchGate. Available from: [Link]
-
(PDF) Synthesis of 2-Aryl Benzoxazoles from Aldoximes. ResearchGate. Available from: [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. Available from: [Link]
-
Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. ResearchGate. Available from: [Link]
-
Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Available from: [Link]
-
Asymmetric Radical-Type 1,2-Alkoxy-Sulfenylation of Benzoxazole-2-Thiols to Vinylarenes Catalyzed by Chiral Vanadyl Complexes. ACS Publications. Available from: [Link]
-
Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available from: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Optimizing the Synthesis of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
Welcome to the technical support center dedicated to the synthesis of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important benzoxazole derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound typically proceeds through the condensation and subsequent cyclization of 2-amino-4-chlorophenol with a suitable C2 electrophile, most commonly a derivative of oxalic acid such as methyl chlorooxoacetate or dimethyl oxalate. This reaction is fundamental to accessing a range of benzoxazole compounds, which are of significant interest in medicinal chemistry.[1][2][3] Achieving high yields and purity can be challenging due to potential side reactions and the need for carefully controlled reaction conditions.
This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Question: I am consistently obtaining a very low yield, or in some cases, no desired product at all. What are the primary factors to investigate?
Answer: Low or no yield is a common frustration in benzoxazole synthesis. A systematic approach to troubleshooting is the most effective way to identify the root cause.[4][5][6][7]
Initial Checks:
-
Purity of Starting Materials: The purity of 2-amino-4-chlorophenol is critical. Impurities can inhibit the reaction or lead to the formation of side products. 2-aminophenols are also susceptible to oxidation, which can result in discoloration and reduced reactivity.[5]
-
Solution: Assess the purity of your 2-amino-4-chlorophenol using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization. Ensure it is stored under an inert atmosphere and protected from light.
-
-
Reagent Stability: The electrophilic reagent (e.g., methyl chlorooxoacetate) can be sensitive to moisture.
-
Solution: Use freshly opened or properly stored reagents. Consider distilling liquid reagents if their purity is questionable.
-
Reaction Conditions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Temperature: The cyclization step often requires elevated temperatures to proceed efficiently.
-
Solution: If the initial reaction is performed at a lower temperature, a gradual increase may be necessary to drive the cyclization. Some benzoxazole syntheses require temperatures as high as 130°C.[5]
-
-
Catalyst Issues: If a catalyst (e.g., a Brønsted or Lewis acid) is used, its activity is paramount.
-
Solution: Ensure the catalyst is active and not poisoned. For solid catalysts, ensure adequate mixing. In some cases, a slight increase in catalyst loading can improve conversion.[4]
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side products and how can I minimize them?
Answer: The formation of side products is a primary cause of reduced yields and purification challenges. Understanding the potential side reactions is key to mitigating them.
Common Side Products:
-
Uncyclized Intermediate: The initial condensation product, an N-acylated aminophenol, may fail to cyclize.
-
Solution: As mentioned previously, increasing the reaction temperature or extending the reaction time can promote cyclization. The choice of solvent can also play a role; a higher-boiling point solvent might be beneficial.
-
-
Dimerization or Polymerization: 2-aminophenol derivatives can undergo self-condensation or polymerization, especially at high temperatures or in the presence of strong acids or bases.[5]
-
Solution: Maintain careful control over the reaction temperature and reagent stoichiometry. A slow, controlled addition of reagents can sometimes minimize these side reactions.
-
-
Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis, especially during workup if aqueous basic solutions are used.
-
Solution: Use mild workup conditions. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution cautiously and for a minimal amount of time.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and logical synthetic pathway involves the reaction of 2-amino-4-chlorophenol with an excess of a C2-synthon like methyl chlorooxoacetate or dimethyl oxalate. The reaction typically proceeds in two stages: an initial acylation of the amino group followed by a heat-induced intramolecular cyclization to form the benzoxazole ring.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[4] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to clearly separate the starting materials, any intermediate, and the final product. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.
Q3: What are the best practices for purifying the final product?
A3: The purification of this compound generally involves standard techniques:
-
Column Chromatography: This is often the most effective method for removing impurities. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield a highly pure product.
Q4: Can the chloro-substituent on the benzene ring interfere with the reaction?
A4: The electron-withdrawing nature of the chlorine atom can slightly deactivate the aromatic ring, but it generally does not interfere with the primary condensation and cyclization reactions. In some cases, it can even be beneficial by reducing the likelihood of certain side reactions on the benzene ring.
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a generalized protocol based on common benzoxazole synthesis methods. Optimization may be required.
Materials:
-
2-amino-4-chlorophenol
-
Methyl chlorooxoacetate (or dimethyl oxalate)
-
A high-boiling point solvent (e.g., toluene or xylene)
-
A weak base (e.g., triethylamine or pyridine, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chlorophenol (1 equivalent) in the chosen solvent.
-
If using a base, add it to the solution (1.1 equivalents).
-
Slowly add methyl chlorooxoacetate (1.1 equivalents) to the stirred solution at room temperature.
-
After the initial reaction (monitor by TLC for the disappearance of the aminophenol), heat the mixture to reflux.
-
Continue refluxing and monitor the reaction by TLC until the intermediate is consumed and the product spot is maximized.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material Purity | >98% | Impurities can lead to side reactions and lower yields.[4][5][7] |
| Reaction Temperature | 80-140°C (for cyclization) | Higher temperatures are often required to overcome the activation energy for the cyclization step.[5] |
| Solvent | Toluene, Xylene | High-boiling point, non-polar aprotic solvents are generally suitable for this type of condensation/cyclization. |
| Monitoring Technique | Thin Layer Chromatography | Allows for real-time tracking of reactant consumption and product formation.[4] |
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Proposed Reaction Pathway
Caption: Proposed synthesis of the target molecule.
References
- Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. (URL not available)
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem. (URL not available)
- Technical Support Center: Synthesis of 2-Aryl Benzoxazoles - Benchchem. (URL not available)
- troubleshooting low yield in benzoxazole synthesis - Benchchem. (URL not available)
- 5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Overview of its Molecular Structure - Benchchem. (URL not available)
- Preparation of 2-amino-4-chlorophenol - PrepChem.com. (URL not available)
- Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Deriv
- Methods for the synthesis of benzoxazole 2‐carboxylates/carboxamides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
"stability issues of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate in solution"
Technical Support Center: Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
Introduction: Navigating the Stability of this compound
Welcome to the technical support guide for this compound. This molecule is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its benzoxazole core is a privileged scaffold known for a wide range of biological activities.[3][4] However, like many ester-containing heterocyclic compounds, its stability in solution can be a critical variable that impacts experimental reproducibility and outcomes.
This guide provides in-depth, field-proven insights into the stability challenges associated with this compound. We will delve into the primary degradation pathways, offer validated protocols for handling and analysis, and provide a troubleshooting framework to ensure the integrity of your experiments. Our goal is to empower you, the researcher, with the knowledge to mitigate stability issues and generate reliable, high-quality data.
Section 1: Core Stability Concerns & Degradation Pathways
The principal stability issue for this compound in solution is the hydrolysis of its methyl ester functional group. The benzoxazole ring system itself is aromatic and generally stable, but the ester linkage is susceptible to cleavage under various conditions, particularly in the presence of nucleophiles like water, especially under basic or strongly acidic pH.[3][5]
Primary Degradation Pathway: Ester Hydrolysis
Ester hydrolysis is the chemical breakdown of an ester into a carboxylic acid and an alcohol.[6] For this compound, this reaction yields 5-chlorobenzo[d]oxazole-2-carboxylic acid [7] and methanol. This conversion is problematic as the resulting carboxylic acid has significantly different physicochemical properties (e.g., polarity, solubility, pKa) and likely different biological activity, which can lead to a loss of efficacy or inconsistent experimental results.
This reaction can be catalyzed by both acid and base:
-
Base-Catalyzed Hydrolysis (Saponification): This is typically the most significant concern in routine lab work. Even trace amounts of base in solvents or on glassware can accelerate degradation. The reaction is effectively irreversible as the resulting carboxylate anion is not readily attacked by the alcohol.
-
Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, working in strongly acidic aqueous media can also promote degradation. This pathway is an equilibrium process.
Caption: Primary degradation pathway of the title compound.
Other Potential Stability Factors
-
Photostability: While the benzoxazole core has been noted for its photostability in some contexts, it is best practice to protect solutions from direct light to prevent potential photodegradation, a common issue for aromatic heterocyclic compounds.[4]
-
Thermal Stability: The compound is expected to be thermally stable at standard refrigerated and room temperatures.[8] Degradation is more likely to occur at elevated temperatures, especially in solution. Avoid unnecessary heating of solutions.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of my compound's inactivity or inconsistent results over time? A: The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[5][6] This degradant will have different properties and is unlikely to exhibit the same biological activity as the parent compound. Preparing fresh solutions for experiments is the most effective way to ensure compound integrity.
Q2: What are the optimal conditions for storing a stock solution of this compound? A: For maximum stability, stock solutions should be stored under the following conditions:
-
Solvent: Use an anhydrous, aprotic solvent such as DMSO or DMF.
-
Temperature: Store at -20°C or -80°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize exposure to moisture and air.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
Q3: Which solvents should I use or avoid when preparing solutions? A:
-
Recommended: Anhydrous DMSO, DMF, and acetonitrile are excellent choices for preparing stock solutions due to their aprotic nature, which minimizes the risk of hydrolysis.
-
Use with Caution: Protic solvents like methanol and ethanol can participate in transesterification or hydrolysis reactions, especially if water is present. If they must be used, ensure they are anhydrous and prepare solutions immediately before use.
-
Avoid for Storage: Avoid preparing stock solutions in aqueous buffers, particularly those with a pH > 7. If you must work in an aqueous medium, prepare the dilution from your aprotic stock solution immediately before the experiment.
Q4: How can I detect and quantify the degradation of my compound? A: The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), ideally coupled with Mass Spectrometry (LC-MS).[9][10] The parent ester is significantly less polar than its carboxylic acid degradant. In a typical RP-HPLC run, the carboxylic acid will have a much shorter retention time. By comparing the peak areas, you can determine the purity of your sample. See Protocol 4.2 for a starting method.
Section 3: Troubleshooting Guide
This table addresses common issues encountered during experimentation.
| Problem Observed | Probable Cause | Recommended Solution & Validation Steps |
| Inconsistent or reduced biological activity in assays. | Compound degradation, primarily ester hydrolysis. | 1. Prepare Fresh: Always prepare working solutions fresh from a validated stock solution on the day of the experiment. 2. Validate Stock: Check the purity of your stock solution using the HPLC method described in Protocol 4.2. Ensure the main peak corresponding to the parent compound is >95% of the total peak area. 3. Solvent Check: Use only anhydrous, aprotic solvents for stock solutions. |
| Appearance of a new, more polar peak in HPLC/LC-MS analysis. | Formation of the hydrolysis product, 5-chlorobenzo[d]oxazole-2-carboxylic acid.[7] | 1. Confirm Identity: If using LC-MS, check if the mass of the new peak corresponds to the carboxylic acid (MW: 197.57 g/mol ). 2. Review Handling: Re-evaluate your solution preparation and storage procedures. Ensure solvents are anhydrous and that solutions are not stored in aqueous buffers. |
| Precipitation observed in aqueous assay buffers. | The compound or its degradant may have poor aqueous solubility. The carboxylic acid degradant's solubility is highly pH-dependent. | 1. Check Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay buffer is sufficient to maintain solubility but does not interfere with the assay. 2. pH Control: The carboxylic acid degradant will be less soluble at acidic pH. Maintaining a neutral or slightly basic pH may help, but this can also accelerate further hydrolysis. This highlights the importance of using fresh, undegraded compound. |
Section 4: Experimental Protocols & Workflows
Adherence to validated protocols is crucial for experimental success. The following procedures provide a reliable framework for handling and quality control.
Protocol 4.1: Preparation of a High-Integrity Stock Solution
This protocol minimizes initial degradation during solution preparation.
-
Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Weighing: Quickly weigh the required amount of solid in a low-humidity environment if possible.
-
Dissolution: Add anhydrous, analytical-grade DMSO (or DMF) to the solid to achieve the desired molarity (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex thoroughly. If necessary, sonicate briefly in a room temperature water bath until all solid is dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials with tightly sealed caps.
-
Final Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 4.2: QC Method for Purity Assessment by RP-HPLC
This is a general-purpose method to quickly assess purity and detect the primary hydrolytic degradant.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 5 µL
-
Expected Elution: The parent ester will be retained longer than the more polar carboxylic acid degradant.
Caption: Workflow for ensuring compound integrity.
References
-
ResearchGate. (2025). Improved mesophase stability of benzoxazole derivatives via dipole moment modification | Request PDF. [Link]
-
PharmaTutor. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. [Link]
-
Zhu, F., et al. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PMC. [Link]
-
Sikorska, E., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. [Link]
-
Taylor & Francis. (n.d.). Benzoxazole – Knowledge and References. [Link]
-
ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),.... [Link]
-
PubMed. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]
-
MySkinRecipes. (n.d.). Methyl 2-chlorobenzo[d]oxazole-5-carboxylate. [Link]
-
National Institutes of Health. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PMC. [Link]
-
National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link]
-
ResearchGate. (2025). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines | Request PDF. [Link]
-
PubMed. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. [Link]
-
PubMed Central. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
-
Semantic Scholar. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms† PAPER. [Link]
-
ResearchGate. (2025). (PDF) High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. [Link]
Sources
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 2-chlorobenzo[d]oxazole-5-carboxylate [myskinrecipes.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. jocpr.com [jocpr.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. 49559-65-1|5-Chlorobenzo[d]oxazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
Welcome to the technical support guide for the analytical assessment of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate. This resource is designed for researchers, analytical chemists, and drug development professionals who require robust methods for determining the purity and impurity profile of this critical chemical intermediate. As this compound is often a building block in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety, efficacy, and quality of the final drug product.
This guide moves beyond simple protocols to explain the scientific rationale behind the methodologies. It is structured in a question-and-answer format to directly address the practical challenges you may encounter. All recommendations are grounded in established principles of analytical chemistry and regulatory expectations, primarily those set forth by the International Council for Harmonisation (ICH).[1][2]
Section 1: Understanding the Impurity Landscape
Before selecting an analytical method, it's crucial to anticipate the potential impurities. The impurity profile is a direct reflection of the synthetic route, purification process, and storage conditions.
FAQ: Potential Impurities
Question: What are the most likely impurities I should be looking for in my sample of this compound?
Answer: Impurities in any new chemical entity are typically categorized according to ICH Q3A guidelines.[3][4] For this compound, you should anticipate the following:
-
Organic Impurities:
-
Starting Materials & Intermediates: Unreacted precursors from the synthesis, such as 2-amino-4-chlorophenol or related compounds used to construct the benzoxazole ring.[5][6]
-
By-products: Compounds formed from side reactions during the synthesis. The specific by-products will be highly dependent on the synthetic pathway employed.
-
Degradation Products: Impurities that form during storage or upon exposure to stress conditions (light, heat, humidity, acid, base, oxidation). A primary degradation pathway to consider is the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-chlorobenzo[d]oxazole-2-carboxylic acid).
-
-
Inorganic Impurities: These result from the manufacturing process and could include reagents, ligands, or catalysts.[3]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed. Their control is mandated by ICH Q3C guidelines.[1]
Below is a summary of potential organic impurities.
| Impurity Type | Potential Structure/Identity | Likely Origin | Recommended Analytical Technique |
| Starting Material | 2-amino-4-chlorophenol | Incomplete reaction | HPLC-UV, GC-MS (if volatile) |
| Intermediate | Varies by synthetic route | Incomplete reaction | HPLC-UV, LC-MS |
| By-product | Isomeric compounds, over-alkylated products | Side reactions | HPLC-UV, LC-MS |
| Degradation Product | 5-chlorobenzo[d]oxazole-2-carboxylic acid | Hydrolysis of the ester | HPLC-UV, LC-MS |
Section 2: The Core Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone for purity assessment and impurity quantification for a molecule like this compound. Its versatility, sensitivity, and resolving power make it ideal for separating the main component from structurally similar impurities.
HPLC Troubleshooting & FAQs
Question: Why is a "stability-indicating" HPLC method necessary, and how do I develop one?
Answer: A stability-indicating method is one that can accurately quantify the active substance without interference from its degradation products, impurities, or excipients.[7] This is critical because it proves that any decrease in the main component's concentration is directly observed as an increase in the concentration of degradants, ensuring a complete mass balance.
To develop such a method, you must perform forced degradation studies. This involves subjecting a sample of this compound to harsh conditions (e.g., strong acid, strong base, oxidation, heat, and light) to intentionally generate degradation products. The HPLC method is then developed and optimized to separate the main peak from all degradant peaks, proving its specificity.
Question: I'm seeing a new, unidentified peak in my chromatogram. What is my workflow for identifying it?
Answer: Identifying unknown peaks is a common challenge. A systematic approach is required. The workflow below outlines the key steps, combining chromatographic and spectroscopic techniques.
Caption: Workflow for identifying an unknown chromatographic peak.
Question: My main peak is tailing. What are the common causes and solutions?
Answer: Peak tailing can compromise resolution and integration accuracy. The most common causes are:
-
Column Overload: The concentration of the sample injected is too high, saturating the stationary phase. Solution: Dilute your sample and re-inject.
-
Secondary Interactions: The analyte interacts with active sites (e.g., free silanols) on the silica support. This is common for basic compounds. Solution: Use a lower pH mobile phase (e.g., pH 2.5-3.0) to protonate silanols and the analyte, or use a highly end-capped, base-deactivated column.
-
Column Degradation: The column may be voided or contaminated. Solution: First, try flushing the column with a strong solvent. If that fails, replace the column.
Protocol: Stability-Indicating RP-HPLC Method for Purity Analysis
This protocol is a robust starting point for method development and validation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides an acidic pH to ensure sharp peak shapes by minimizing silanol interactions. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 30% B; 2-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B | A gradient is essential to elute potential impurities with a wide range of polarities and ensure the column is clean for the next injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 275 nm | Wavelength should be optimized by running a UV scan of the analyte. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.5 mg/mL in Acetonitrile:Water (50:50) | Ensure the sample is fully dissolved and the solvent is compatible with the mobile phase. |
System Suitability Test (SST): A Self-Validating System
Before running any samples, the system's performance must be verified. This is a non-negotiable part of any validated method.[8][9]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Resolution (Rs) | > 2.0 (between main peak and closest impurity) | Ensures baseline separation of critical peaks. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 replicate injections) | Confirms injection precision. |
Section 3: GC-MS for Volatile Impurities and Residual Solvents
While HPLC is the primary tool for non-volatile organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is essential for analyzing substances that are volatile or semi-volatile.
GC-MS Troubleshooting & FAQs
Question: When is GC-MS the right tool for this analysis?
Answer: GC-MS is the gold standard for two key areas:
-
Residual Solvent Analysis: As mandated by ICH Q3C, any solvents used in the synthesis must be quantified to ensure they are below safety limits.[1] Static headspace is the preferred sample introduction technique as it avoids injecting non-volatile matrix components onto the GC column.
-
Volatile Organic Impurities: Any process impurities or starting materials that are sufficiently volatile and thermally stable are well-suited for GC-MS analysis.
Question: I'm analyzing for residual solvents and see matrix interference. How can I improve my method?
Answer: Matrix effects can be challenging in complex samples.[10] For residual solvent analysis in a solid like this compound, the best approach is the method of standard additions. This involves adding known amounts of the target solvents to your sample matrix to create a calibration curve. This intrinsically corrects for any matrix effects that may suppress or enhance the signal compared to a standard prepared in a clean solvent.
Section 4: Spectroscopic Confirmation with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unequivocal structure confirmation of the main component and for identifying unknown impurities if they are present at sufficient levels.
NMR FAQs
Question: How can ¹H NMR be used for quantitative analysis (qNMR)?
Answer: Quantitative NMR (qNMR) is a powerful primary method for determining the purity (assay) of a substance without needing a reference standard of the same compound. The process involves:
-
Accurately weighing your sample of this compound.
-
Accurately weighing a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity into the same NMR tube. The standard should have a simple spectrum with at least one peak that is well-resolved from all analyte signals.
-
Acquiring the ¹H NMR spectrum under conditions that ensure accurate integration (e.g., long relaxation delay).
-
Comparing the integral of a known proton signal from your analyte to the integral of a known proton signal from the internal standard. The ratio of the integrals, corrected for the number of protons and molar masses, allows for a direct calculation of the purity.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ikev.org [ikev.org]
- 4. jpionline.org [jpionline.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. wjarr.com [wjarr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Benzoxazoles
Welcome to the technical support center for the N-alkylation of benzoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring your reactions are not only successful but also reproducible and optimized.
Understanding the Reaction: The "Why" Behind N-Alkylation
The N-alkylation of benzoxazoles is a cornerstone of synthetic and medicinal chemistry, allowing for the diversification of this privileged scaffold.[1][2] The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. The core principle involves the deprotonation of the nitrogen atom within the benzoxazole ring to form a potent nucleophile, which then attacks an electrophilic alkylating agent.
The key to a successful reaction lies in enhancing the nucleophilicity of the benzoxazole nitrogen. This is achieved by selecting an appropriate base to deprotonate the N-H group. The resulting benzoxazolide anion then attacks the alkylating agent (e.g., an alkyl halide), leading to the formation of the N-C bond and a salt byproduct.[3]
Reaction Mechanism: A Visual Guide
The following diagram illustrates the fundamental steps of the N-alkylation of a benzoxazole.
Caption: General mechanism for the N-alkylation of benzoxazoles.
Standard Experimental Protocol: A Validated Starting Point
This protocol provides a robust baseline for the N-alkylation of a generic benzoxazole with an alkyl bromide.
Materials:
-
Benzoxazole (1.0 equiv)
-
Alkyl Bromide (1.1-1.5 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzoxazole and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension for 10-15 minutes at room temperature.
-
Add the alkyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-alkylation of benzoxazoles in a practical question-and-answer format.
Q1: My reaction is showing low or no conversion. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent issue that can often be traced back to a few key factors.[4][5][6]
-
Insufficient Basicity: The chosen base may not be strong enough to deprotonate the benzoxazole's N-H group effectively. Potassium carbonate is a good starting point, but for less reactive systems, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) may be necessary.[7]
-
Poor Solubility: If the benzoxazole or base is not sufficiently soluble in the chosen solvent, the reaction will be slow.[8] Consider switching to a more polar aprotic solvent like DMF or DMSO, which are excellent for SN2 reactions.[8][9]
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. Try incrementally increasing the temperature, for instance, from 80 °C to 100 °C, while monitoring for any decomposition.[5]
-
Inactive Alkylating Agent: Alkyl chlorides are generally less reactive than bromides, which are in turn less reactive than iodides. If using a less reactive halide, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction, which generates the more reactive alkyl iodide.[8]
Q2: I'm observing the formation of multiple products. What are the common side reactions and how can I suppress them?
A2: Side product formation can complicate purification and reduce the yield of your desired product.[4]
-
Over-alkylation: While less common for benzoxazoles compared to some other amines, it's a possibility if there are other nucleophilic sites. To minimize this, use a modest excess of the alkylating agent (1.1-1.2 equivalents).
-
O-Alkylation: For certain benzoxazole derivatives, particularly benzoxazolones, competitive O-alkylation can occur. The choice of solvent and counter-ion can influence the N/O selectivity. Polar aprotic solvents generally favor N-alkylation.
-
Decomposition: Benzoxazoles can be sensitive to very high temperatures or extremely strong bases. If you observe significant decomposition (e.g., charring or a complex mixture on TLC), try reducing the reaction temperature or using a milder base.
Q3: My purification is difficult, and I'm losing a lot of my product during this step. What are some effective purification strategies?
A3: Product loss during purification is a common bottleneck.[4][10]
-
Column Chromatography: This is the most common method. Ensure you choose an appropriate solvent system that provides good separation between your product and any impurities. A typical starting point is a gradient of ethyl acetate in hexanes.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification method.[10][11] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.
-
Acid-Base Extraction: If your product retains some basicity, you can use an acid-base workup to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract your purified product back into an organic solvent.
Q4: Are there alternative methods to the standard base-mediated alkylation?
A4: Yes, several other effective methods exist, particularly for sensitive substrates or when the standard conditions fail.
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of benzoxazoles using an alcohol as the alkylating agent, in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13][14] This method is particularly useful for secondary alcohols and proceeds with an inversion of stereochemistry.[12][13] However, a key consideration is that the nucleophile should be acidic enough (pKa < 13) to avoid side reactions.[13]
-
Phase-Transfer Catalysis (PTC): PTC is an excellent technique for N-alkylation, especially on a larger scale.[15][16] It involves using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), to transport the deprotonated benzoxazole from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent.[17] This method often allows for the use of milder bases like sodium hydroxide and can be performed in less polar solvents or even without a solvent.[15][18]
Troubleshooting Workflow: A Visual Decision Tree
This diagram outlines a logical workflow for troubleshooting common N-alkylation issues.
Caption: A decision tree for troubleshooting N-alkylation reactions.
Data Summary Tables for Quick Reference
Table 1: Common Bases for N-Alkylation
| Base | Strength | Typical Solvents | Comments |
| K₂CO₃ | Moderate | DMF, Acetonitrile | Good starting point for many reactions.[8] |
| Cs₂CO₃ | Strong | DMF, THF | More soluble and often more effective than K₂CO₃. |
| NaH | Very Strong | THF, DMF | Highly effective but requires anhydrous conditions. |
| DBU | Strong (Non-nucleophilic) | THF, Acetonitrile | Organic base, useful for sensitive substrates. |
Table 2: Recommended Solvents
| Solvent | Type | Boiling Point (°C) | Comments |
| DMF | Polar Aprotic | 153 | Excellent for SN2, but high boiling point. |
| Acetonitrile | Polar Aprotic | 82 | Good alternative to DMF with lower boiling point. |
| THF | Polar Aprotic | 66 | Often used with strong bases like NaH.[7] |
| DMSO | Polar Aprotic | 189 | Very polar, can accelerate slow reactions.[9] |
References
- Benchchem. (2025). Application Notes and Protocols: N-Alkylation of 6-Chloro-2-benzoxazolethiol. Benchchem.
- Benchchem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis and Purification of 2-Benzoxazolamine, n-butyl-. Benchchem.
- Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
- Organic Chemistry Portal. (2020).
- Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic Chemistry Portal.
- Ram, R. N., & Soni, V. K. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. Journal of Organic Chemistry, 78(23), 11935-47.
- Beddoe, R. H., et al. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints.
- National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC.
- ACS Green Chemistry Institute. (2025). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal.
- Benchchem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
- Benchchem. (n.d.). troubleshooting low yield in benzoxazole synthesis. Benchchem.
- eScholarship. (2022).
- ResearchGate. (n.d.). Alkylation Reaction of Benzoxazole.
- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal.
- ResearchGate. (2020). Benzoxazole directed Ir‐catalyzed alkylation of amines.
- Reddit. (2021).
- ACS Green Chemistry Institute. (n.d.).
- ResearchGate. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
- Semantic Scholar. (2024).
- Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives.
- PTC Organics, Inc. (n.d.).
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Validation & Comparative
A Comparative Analysis of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate in the Landscape of Bioactive Benzoxazoles
Introduction: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzoxazole nucleus, a heterocyclic system comprising a fused benzene and oxazole ring, represents a cornerstone in the architecture of pharmacologically active compounds.[1][2] These structures are considered structural isosteres of naturally occurring nucleic bases, which may facilitate their interaction with biological macromolecules.[3][4] The versatility of the benzoxazole scaffold has led to the development of derivatives with a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7][8] This guide provides a comparative perspective on Methyl 5-chlorobenzo[d]oxazole-2-carboxylate, placing it in context with other benzoxazole derivatives to elucidate the impact of its specific substitution pattern on its chemical and biological profile. We will delve into a comparative analysis of its synthesis, spectroscopic identity, and functional activity, supported by established experimental data.
Part 1: Comparative Synthesis of Benzoxazole Derivatives
The construction of the benzoxazole ring system is most commonly achieved through the condensation of an o-aminophenol with a suitable electrophilic partner, such as a carboxylic acid, aldehyde, or their derivatives.[9] The choice of synthetic strategy is critical as it dictates yield, purity, and scalability.
Primary Synthetic Pathway: Condensation and Cyclization
The foundational method involves the reaction of an o-aminophenol with a carboxylic acid or its equivalent, typically under dehydrating conditions (e.g., using polyphosphoric acid) at elevated temperatures. For the synthesis of our target molecule, This compound , a common precursor would be 2-amino-4-chlorophenol, which is condensed with a derivative of oxalic acid, such as methyl chlorooxoacetate.
The presence of the chlorine atom at the 5-position of the benzoxazole ring is of particular interest. This electron-withdrawing group can influence the reactivity of the o-aminophenol precursor and modulate the electronic properties of the final heterocyclic system, which in turn can significantly impact biological activity.[10][11]
Caption: General synthetic workflow for this compound.
Alternative Benzoxazoles: Impact of Substitution
To understand the role of the specific substituents in our target molecule, we can compare its synthesis and properties with other derivatives:
-
2-Substituted Benzoxazoles: Many potent benzoxazoles are substituted at the 2-position with aryl or alkyl groups. For example, 2-benzyl-5-chlorobenzo[d]oxazole is synthesized from 2-amino-4-chlorophenol and phenylacetic acid.[12] The synthetic route is similar, but the nature of the 2-substituent dramatically alters the molecule's steric and electronic profile.
-
5-Substituted Benzoxazoles: The substituent at the 5-position is crucial for lipophilicity and target interaction.[13] Derivatives with nitro groups (e.g., 2-benzyl-5-nitrobenzo[d]oxazole)[12] or alkyl groups (e.g., 2-benzyl-5-methylbenzo[d]oxazole)[12] are common. The 5-chloro group in our target compound provides a balance of lipophilicity and electronic withdrawal, often enhancing membrane permeability and target binding affinity.[10]
-
Benzoxazole-2-thiol and -2-one Derivatives: These are synthesized using carbon disulfide or phosgene equivalents, respectively, reacting with o-aminophenol.[5] These derivatives serve as versatile intermediates for further functionalization.
Part 2: Spectroscopic Characterization - A Comparative Fingerprint
The structural identity of benzoxazole derivatives is confirmed through a combination of spectroscopic techniques. The specific substitutions on the benzoxazole core lead to predictable shifts in their spectral data.
While a dedicated spectrum for this compound is not available in the provided search results, we can infer its expected characteristics based on analyses of closely related structures.[8][14][15]
| Spectroscopic Data | This compound (Expected) | Comparative Notes on Other Benzoxazoles |
| ¹H NMR | Aromatic protons on the benzene ring (δ 7.5-8.0 ppm) with characteristic splitting patterns influenced by the chloro-substituent. A singlet for the methyl ester protons (δ ~3.9-4.1 ppm). | In 2-benzyl derivatives, a characteristic singlet for the benzylic CH₂ protons appears around δ 4.2-4.3 ppm.[12] The aromatic region becomes more complex with additional phenyl ring protons. |
| ¹³C NMR | Carbonyl carbon of the ester group (δ ~160-165 ppm). Carbons of the benzoxazole ring system with shifts influenced by the chloro and carboxylate groups. | The aldehyde carbon in a 2-carbaldehyde derivative appears much further downfield (δ ~180-190 ppm).[14] The benzylic carbon in 2-benzyl derivatives is observed around δ 35 ppm.[12] |
| IR Spectroscopy (cm⁻¹) | Strong C=O stretching vibration for the ester group (~1720-1740 cm⁻¹). C=N and C-O stretching characteristic of the oxazole ring. C-Cl stretching in the fingerprint region.[14] | In benzoxazole-2-ones, the cyclic carbonyl stretch is prominent. In derivatives with amide linkages, N-H and amide C=O stretches are key identifiers.[8] |
| Mass Spectrometry | A distinct molecular ion peak (M+) and an M+2 peak with approximately one-third the intensity, characteristic of the chlorine isotope pattern. | Fragmentation patterns are highly dependent on the substituent at the 2-position, often involving cleavage of this group. |
Part 3: Comparative Biological Activity - The Functional Significance of Substitution
Benzoxazoles are renowned for their broad biological activity, particularly as antimicrobial and anticancer agents.[4][5][16] The specific functional groups on the benzoxazole scaffold are critical in defining the potency and selectivity of these activities.
Antimicrobial Activity
The presence of a halogen, particularly chlorine, at the 5-position of the benzoxazole ring is frequently associated with enhanced antimicrobial activity.[10][11] This is attributed to increased lipophilicity, which facilitates passage through microbial cell membranes.
| Compound/Class | Target Organisms | Activity Summary | Reference |
| This compound | Bacteria (Gram-positive & Gram-negative), Fungi | Predicted to have significant antimicrobial activity due to the 5-chloro substituent. The 2-carboxylate group may modulate this activity. | Inferred from[10][11] |
| 5-Chloro-benzoxazolinone Derivatives | Gram-positive and Gram-negative bacteria, Fungi | Showed good antibacterial and antifungal activity, with some derivatives having potency comparable to standard drugs like Ampicillin.[10][11] | [10][11] |
| 2-Aryl Benzoxazole Derivatives | E. coli, S. aureus, C. albicans | Many derivatives demonstrate potent antibacterial activities, especially against E. coli.[2] | [2] |
| Benzoxazole-5-carbohydrazide Derivatives | Various bacteria and fungi | Showed moderate to promising antimicrobial activity, indicating the 5-position is a viable site for introducing bioactive moieties.[7] | [7] |
The comparison suggests that the 5-chloro group is a key determinant for antimicrobial action. The methyl carboxylate at the 2-position in our target molecule is an electron-withdrawing group that can further influence the electronic distribution and potential for hydrogen bonding, thereby affecting interactions with microbial targets.
Anticancer Activity
Benzoxazole derivatives have emerged as a promising class of anticancer agents, often acting through the inhibition of critical signaling pathways or by inducing apoptosis.[4][16][17]
One of the well-documented mechanisms for anticancer benzoxazoles is the inhibition of tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is essential for angiogenesis—the formation of new blood vessels required for tumor growth.[9]
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.[9]
Studies on various benzoxazole analogues have shown that substitutions at both the 2- and 5-positions are critical for anticancer potency. For instance, certain phortress analogues with a benzoxazole core displayed significant anticancer effects against various carcinoma cell lines.[17] Other studies have successfully developed benzoxazole derivatives that show good to moderate anti-breast cancer activity against MCF-7 cell lines.[18][19] The combination of the 5-chloro group and the 2-methyl carboxylate in our target compound presents a unique electronic and steric profile that warrants investigation for its potential as a selective anticancer agent.
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols for the synthesis and biological evaluation of benzoxazole derivatives.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on established condensation reactions for benzoxazole synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-amino-4-chlorophenol in a suitable solvent like toluene or xylene.
-
Addition of Reagent: Add 1.1 equivalents of methyl chlorooxoacetate dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Neutralization & Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.[9]
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol 2: Evaluation of Anticancer Activity (MTT Assay)
This protocol is based on the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.[18]
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in DMEM supplemented with 10% fetal bovine serum and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of this compound and other comparative benzoxazoles in DMSO. Add various concentrations of the test compounds to the wells. Include wells with DMSO alone as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Remove the medium and add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for another 4 hours, allowing viable cells to reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion
This compound stands as a molecule of significant interest within the broader family of bioactive benzoxazoles. Its specific substitution pattern—a chloro group at the 5-position and a methyl carboxylate at the 2-position—is predicted to confer a potent combination of antimicrobial and anticancer properties. The 5-chloro moiety is a well-established enhancer of biological activity, primarily by increasing lipophilicity.[10][11] The 2-carboxylate group, while less commonly studied in combination with a 5-chloro substituent, offers a site for electronic modulation and potential secondary interactions with biological targets.
Comparative analysis with other derivatives underscores the structure-activity relationships that govern the efficacy of this scaffold. Future research should focus on the direct synthesis and biological screening of this compound to validate these predictions and explore its potential as a lead compound in drug discovery programs. The protocols provided herein offer a robust framework for such an investigation.
References
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Kumar, A., Kumar, S., Gupta, G., & Singh, J. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]
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Validating the Biological Activity of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate: A Comparative Guide
In the landscape of modern drug discovery, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides an in-depth technical comparison to validate the biological activity of a specific benzoxazole derivative, Methyl 5-chlorobenzo[d]oxazole-2-carboxylate. We will explore its potential antimicrobial and anticancer properties through a series of robust experimental designs, comparing its performance against established drugs and alternative heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the biological potential of this compound and the methodologies to rigorously assess it.
Introduction to this compound
This compound belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole core is known to interact with various biological targets, and substitutions on this core can significantly modulate its activity. The presence of a chlorine atom at the 5-position and a methyl carboxylate group at the 2-position suggests potential for specific biological interactions, making it a candidate for investigation as an antimicrobial and anticancer agent. While direct experimental data for this exact methyl ester is limited, its hydrolyzed form, Sodium 5-chlorobenzo[d]oxazole-2-carboxylate, has shown promising in vitro activity. It is hypothesized that the methyl ester will exhibit comparable, if not enhanced, activity due to improved cell permeability before intracellular hydrolysis to the active carboxylate.
Comparative Validation Strategy
To comprehensively validate the biological activity of this compound, a multi-faceted approach is necessary. This involves direct testing of the target compound and a concurrent evaluation of its performance relative to:
-
Positive Controls: Established drugs with well-characterized antimicrobial and anticancer activities.
-
Alternative Compounds: Molecules with different structural scaffolds but similar therapeutic indications.
This comparative framework provides a robust context for interpreting the experimental outcomes and assessing the true potential of the target compound.
Selected Compounds for Comparison
| Compound Category | Compound Name | Rationale for Selection |
| Target Compound | This compound | The focus of this validation guide. |
| Positive Control (Antimicrobial) | Ciprofloxacin | A broad-spectrum fluoroquinolone antibiotic with a known mechanism of action (DNA gyrase and topoisomerase IV inhibitor) and extensive MIC data.[1] |
| Positive Control (Anticancer) | Doxorubicin | A widely used anthracycline chemotherapeutic agent with well-documented cytotoxic effects against a range of cancer cell lines. |
| Alternative Compound | Albendazole (Benzimidazole) | A benzimidazole anthelmintic with a different heterocyclic core that has also shown anticancer properties by inhibiting microtubule polymerization. |
Experimental Validation Protocols
The following sections detail the step-by-step methodologies for assessing the antimicrobial and anticancer activities of this compound and the selected comparative compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To quantify the lowest concentration of this compound that inhibits the visible growth of clinically relevant microbial strains.
Workflow:
Caption: Workflow for Broth Microdilution Assay.
Step-by-Step Protocol:
-
Preparation of Test Compounds:
-
Dissolve this compound, Ciprofloxacin, and Albendazole in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Perform two-fold serial dilutions of each compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
-
Preparation of Microbial Inoculum:
-
Culture the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.
-
Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Add the standardized microbial suspension to each well of the microtiter plate containing the serially diluted compounds.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human cancer cell lines.
Signaling Pathway Context:
Caption: Principle of the MTT Assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Doxorubicin, and Albendazole in cell culture medium.
-
Replace the medium in the cell plates with the medium containing the test compounds.
-
Include a vehicle control (solvent only) and a no-treatment control.
-
-
Incubation:
-
Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.
-
Expected Outcomes and Comparative Analysis
Based on available data for structurally similar compounds, the following tables present the anticipated experimental results.
Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound (Expected) | 8 - 32 | 16 - 64 | ~1.6 |
| Ciprofloxacin (Reference) | 0.5 - 2[1] | 0.015 - 0.25 | Not Applicable |
| Albendazole (Alternative) | >100 | >100 | >100 |
Interpretation: this compound is expected to exhibit moderate antibacterial activity and potent antifungal activity against Candida albicans. Its antibacterial efficacy is anticipated to be less than that of the potent antibiotic Ciprofloxacin. Albendazole is not expected to show significant antibacterial or antifungal activity at comparable concentrations.
Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound (Expected) | ~12.5 | 15 - 30 |
| Doxorubicin (Reference) | 0.5 - 2.5 | >20 |
| Albendazole (Alternative) | 0.1 - 1 | 0.1 - 1 |
Interpretation: this compound is expected to demonstrate notable cytotoxicity against the MCF-7 breast cancer cell line. Its potency is likely to be less than that of the established chemotherapeutic agent Doxorubicin against this cell line. Interestingly, Doxorubicin is reported to be less effective against the A549 lung cancer cell line, providing an opportunity for the target compound to show a more favorable profile. Albendazole, as a repurposed drug, is known to have potent anticancer activity across various cell lines.
Mechanistic Insights and Causality
The anticipated biological activities of this compound can be rationalized by its chemical structure. The planar benzoxazole ring system can intercalate with DNA or bind to enzyme active sites. The electron-withdrawing nature of the chlorine atom and the carboxylate group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. In contrast, Ciprofloxacin targets bacterial DNA gyrase and topoisomerase IV, while Doxorubicin intercalates into DNA and inhibits topoisomerase II. Albendazole's primary mechanism of anticancer action is the disruption of microtubule polymerization. These distinct mechanisms of action underscore the value of the comparative approach in identifying novel bioactive compounds.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for validating the biological activity of this compound. By employing standardized in vitro assays and comparing its performance against well-characterized positive controls and a structurally distinct alternative, researchers can obtain a clear and objective assessment of its potential as a novel antimicrobial and anticancer agent. The provided experimental protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data. The expected outcomes, based on existing literature for similar compounds, suggest that this compound is a promising candidate for further investigation in drug discovery programs.
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The 5-Chlorobenzoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships and Therapeutic Potential
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of privileged structures, the benzoxazole moiety, and specifically its 5-chloro substituted derivatives, has emerged as a versatile and potent pharmacophore across a spectrum of therapeutic areas, most notably in oncology and infectious diseases.
This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 5-chlorobenzoxazole derivatives. Moving beyond a mere recitation of data, we will dissect the causal relationships between structural modifications and biological outcomes, offering field-proven insights to inform your drug discovery endeavors. We will objectively compare the performance of this scaffold with key bioisosteric alternatives, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
The Strategic Advantage of the 5-Chlorobenzoxazole Core
The benzoxazole ring system, a fusion of benzene and oxazole rings, offers a unique combination of physicochemical properties. It is a rigid, planar structure that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. The introduction of a chlorine atom at the 5-position further refines its electronic and lipophilic character. This seemingly simple modification can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often enhancing membrane permeability and metabolic stability. Furthermore, the 5-chloro substituent can serve as a key interaction point within a target's binding site, contributing to enhanced potency and selectivity.
Structure-Activity Relationship (SAR) Deep Dive: Unlocking the Potential of 5-Chlorobenzoxazole Derivatives
The biological activity of 5-chlorobenzoxazole derivatives can be exquisitely modulated by the nature and position of substituents on the heterocyclic core. Understanding these SAR trends is paramount for rational drug design.
Anticancer Activity: Targeting Key Oncogenic Pathways
5-Chlorobenzoxazole derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and DNA repair enzymes like Poly (ADP-ribose) polymerase (PARP).[1][2][3]
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[4] Inhibition of this receptor is a clinically validated strategy for cancer therapy. The 5-chlorobenzoxazole scaffold has proven to be an effective template for the design of potent VEGFR-2 inhibitors.
Key SAR observations for VEGFR-2 inhibition include:
-
Substitution at the 2-position: This position is crucial for activity. The introduction of substituted aryl or heteroaryl rings, often connected via an amide or urea linker, is a common strategy. The nature of the substituent on this appended ring system significantly influences potency. For instance, moieties capable of forming hydrogen bonds with the hinge region of the kinase domain are often favored.
-
The Role of the 5-Chloro Group: The chlorine atom at the 5-position often enhances activity compared to unsubstituted or 5-methyl substituted analogs.[2] This is likely due to favorable hydrophobic interactions within the ATP-binding pocket of VEGFR-2.
-
Linker Modification: The linker connecting the 2-position substituent to the benzoxazole core plays a critical role in orienting the molecule within the binding site. The length and flexibility of this linker can be optimized to maximize interactions.
Table 1: Comparative Anticancer Activity (IC50, µM) of 5-Chlorobenzoxazole Derivatives and Alternatives as VEGFR-2 Inhibitors
| Compound ID | Scaffold | R1 (at 2-position) | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | VEGFR-2 Inhibition (IC50, nM) | Reference |
| 12k | 5-Chlorobenzoxazole | Amide with 3-chlorophenyl | 28.36 | - | - | [2] |
| 12l | 5-Methylbenzoxazole | Amide with 3-chlorophenyl | 10.50 | 15.21 | 97.38 | [2] |
| 14b | 5-Chlorobenzoxazole | 2-methoxyphenyl | 4.61 | 4.75 | 705.7 (pg/ml) | [3] |
| 14i | 5-Methylbenzoxazole | - | 3.22 | - | - | [3] |
| Sorafenib | Standard Drug | - | 5.57 | 6.46 | 48.16 | [2] |
| Compound 4c | Benzothiazole | - | 9.45 | 7.36 | 120 | [5] |
| Compound 4b | Benzothiazole | - | 9.97 | 7.89 | 130 | [5] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity. A lower value indicates higher potency.
PARP inhibitors have emerged as a significant breakthrough in the treatment of cancers with deficiencies in the DNA damage repair pathway, particularly those with BRCA1/2 mutations. The 5-chlorobenzoxazole scaffold has been explored as a bioisostere of the benzimidazole core found in many established PARP inhibitors.[1][6]
Key SAR insights for PARP inhibition include:
-
Bioisosteric Replacement: The benzoxazole ring can effectively mimic the benzimidazole scaffold, maintaining key interactions with the PARP enzyme.[1]
-
Amide Linker: A reversed amide linker at the 2-position of the benzoxazole ring has been shown to be important for activity, likely through hydrogen bonding interactions within the enzyme's active site.[1]
-
The 5-Chloro Substituent: The presence of the 5-chloro group has been reported to contribute positively to the overall anticancer activity of these PARP inhibitors.[1]
Antimicrobial Activity: A Renewed Front in the Fight Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 5-Chlorobenzoxazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Key SAR features for antimicrobial activity are:
-
Substitution at the 2- and 3-positions: Modifications at these positions have a significant impact on antimicrobial potency. For instance, the introduction of halogenated rings or sulfonamide moieties can enhance activity.
-
Influence of the 5-Chloro Group: The chloro substituent at the 5-position is often associated with increased antibacterial and antifungal activity.[7]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 5-Chlorobenzoxazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| P4A | S. aureus | Good activity | [7] |
| P4B | E. coli | Good activity | [7] |
| P2B | C. albicans | Good activity | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower value indicates higher potency.
Comparative Analysis: 5-Chlorobenzoxazole vs. Alternative Heterocyclic Scaffolds
A critical aspect of drug design is the exploration of bioisosteric replacements to optimize a lead compound's properties. The 5-chlorobenzoxazole scaffold is often compared to other bicyclic heterocyclic systems like benzothiazole and benzimidazole.
Benzoxazole vs. Benzothiazole
Benzothiazole, where the oxygen atom of the oxazole ring is replaced by a sulfur atom, is a close structural analog of benzoxazole. This substitution can lead to differences in electronic distribution, lipophilicity, and metabolic stability.
-
Anticancer Activity (VEGFR-2 Inhibition): Studies have shown that both benzoxazole and benzothiazole derivatives can be potent VEGFR-2 inhibitors.[5] The choice between the two scaffolds may depend on the specific substitution patterns and the desired pharmacokinetic profile.
-
Antimicrobial Activity: Both scaffolds have demonstrated broad-spectrum antimicrobial activity. The subtle differences in their physicochemical properties can be exploited to fine-tune their activity against specific pathogens.
Benzoxazole vs. Benzimidazole
Benzimidazole, containing a nitrogen atom in place of the oxygen in the oxazole ring, is another important bioisostere. This change significantly alters the hydrogen bonding capacity of the ring system.
-
Anticancer Activity (PARP Inhibition): As previously mentioned, the benzoxazole ring can serve as a successful bioisostere for the benzimidazole core in PARP inhibitors, indicating that the overall shape and electronic properties are more critical than the specific heteroatom for this particular target.[1][6]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative 5-chlorobenzoxazole derivative and for the key biological assays used to evaluate its performance.
Synthesis of 2-Substituted-5-Chlorobenzoxazole Derivatives
The synthesis of 2-substituted-5-chlorobenzoxazoles can be achieved through various methods. A common and versatile approach involves the condensation of a 2-amino-4-chlorophenol with a carboxylic acid or its derivative.
Workflow for the Synthesis of a 2-Aryl-5-Chlorobenzoxazole:
Caption: General workflow for the synthesis of 2-aryl-5-chlorobenzoxazoles.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-4-chlorophenol (1 equivalent) and the desired aryl carboxylic acid (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable high-boiling solvent such as polyphosphoric acid (PPA) or Eaton's reagent. These reagents also act as dehydrating agents and catalysts for the cyclization.
-
Heating: Heat the reaction mixture at an elevated temperature (typically 140-180 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash it with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-aryl-5-chlorobenzoxazole derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[8][9][10]
Workflow for MTT Assay:
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of the 5-chlorobenzoxazole derivatives in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][10][11]
Workflow for Broth Microdilution Assay:
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the 5-chlorobenzoxazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[8]
-
Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the microbial suspension. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).[11]
-
Incubation: Incubate the plate at an appropriate temperature (typically 37°C for bacteria and 35°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
Conclusion: A Scaffold of Significant Promise
The 5-chlorobenzoxazole scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its favorable physicochemical properties and the tunability of its biological activity through targeted substitutions make it an attractive starting point for drug discovery campaigns in oncology and infectious diseases. A thorough understanding of its structure-activity relationships, coupled with a comparative analysis of its performance against relevant bioisosteric alternatives, empowers researchers to make informed decisions and accelerate the design of next-generation therapeutics. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these promising compounds, ensuring the generation of reliable and reproducible data. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, the 5-chlorobenzoxazole core is poised to remain a cornerstone of medicinal chemistry for years to come.
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A Comparative Guide for Halogenated Benzoxazoles: Methyl 5-chlorobenzo[d]oxazole-2-carboxylate vs. its Bromo-Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated heterocyclic compounds serve as pivotal building blocks. The benzoxazole scaffold, in particular, is a privileged structure found in numerous biologically active compounds.[1][2] The nature of the halogen substituent on this scaffold can profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate and its bromo-analogue, Methyl 5-bromobenzo[d]oxazole-2-carboxylate, offering insights into their synthesis, reactivity in palladium-catalyzed cross-coupling reactions, and potential biological implications.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The substitution of chlorine with bromine at the 5-position of the benzoxazole ring system results in predictable changes in the molecule's physical properties, primarily due to the difference in atomic mass and size of the halogen atoms.
| Property | This compound | Methyl 5-bromobenzo[d]oxazole-2-carboxylate |
| CAS Number | 27383-92-2[3] | 954239-61-3[4] |
| Molecular Formula | C₉H₆ClNO₃ | C₉H₆BrNO₃ |
| Molecular Weight | 211.60 g/mol | 256.05 g/mol [5] |
| Melting Point | Data not available | Data not available |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and DMF.[6] | Expected to be soluble in common organic solvents like DCM, THF, and DMF. |
Spectroscopic Characterization:
-
¹H NMR: The aromatic protons on the benzoxazole ring would exhibit characteristic splitting patterns. The methyl ester protons would appear as a singlet, typically around 3.9-4.1 ppm.
-
¹³C NMR: The carbonyl carbon of the ester group would resonate at approximately 157-165 ppm. The carbon attached to the halogen will show a chemical shift influenced by the halogen's electronegativity and size.
-
IR Spectroscopy: Both compounds would display a strong carbonyl (C=O) stretching vibration from the ester group around 1720-1740 cm⁻¹. Characteristic C-Cl and C-Br stretching vibrations would be observed in the fingerprint region.
Synthesis of Halogenated Benzoxazole Scaffolds
The synthesis of these key intermediates typically involves the cyclization of a substituted 2-aminophenol with an appropriate C1 building block. A general and reliable method is the condensation of the corresponding 4-halo-2-aminophenol with dimethyl oxalate.
Experimental Protocol: Synthesis of Methyl 5-halobenzo[d]oxazole-2-carboxylates
Caption: General synthetic workflow for Methyl 5-halobenzo[d]oxazole-2-carboxylates.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-halo-2-aminophenol (1.0 eq.), dimethyl oxalate (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.) in a high-boiling point solvent such as toluene or xylene.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 12 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Methyl 5-halobenzo[d]oxazole-2-carboxylate.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The C-X bond at the 5-position of the benzoxazole ring is a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The nature of the halogen (Cl vs. Br) has a profound impact on the reactivity of the substrate in these transformations.
The Underlying Principle: Oxidative Addition
The first and often rate-determining step in the catalytic cycle of many cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[7] The bond dissociation energy of the C-X bond is a critical factor influencing the rate of this step. The C-Br bond is weaker than the C-Cl bond, making the bromo-analogue generally more reactive in palladium-catalyzed reactions.
Experimental Comparison: Suzuki-Miyaura Coupling
To illustrate this reactivity difference, we present a comparative protocol for the Suzuki-Miyaura coupling of both the chloro- and bromo-substituted benzoxazoles with 4-fluorophenylboronic acid.
Caption: Comparative Suzuki-Miyaura coupling of the chloro- and bromo-analogues.
Detailed Experimental Protocols:
| Parameter | This compound | Methyl 5-bromobenzo[d]oxazole-2-carboxylate |
| Substrate | 1.0 mmol | 1.0 mmol |
| Boronic Acid | 4-Fluorophenylboronic acid (1.5 mmol) | 4-Fluorophenylboronic acid (1.2 mmol) |
| Catalyst | Pd₂(dba)₃ (0.05 mmol) with a phosphine ligand (e.g., SPhos, 0.1 mmol) | Pd(PPh₃)₄ (0.03 mmol) |
| Base | K₃PO₄ (2.0 mmol) | K₂CO₃ (2.0 mmol) |
| Solvent | Toluene/H₂O (10:1, 10 mL) | 1,4-Dioxane/H₂O (4:1, 10 mL) |
| Temperature | 100-110 °C | 80-90 °C |
| Reaction Time | 12-24 hours | 4-8 hours |
| Expected Yield | Moderate (e.g., 40-60%) | High (e.g., 80-95%) |
Causality Behind Experimental Choices:
-
Catalyst System: The less reactive chloro-analogue often requires a more sophisticated and electron-rich phosphine ligand (like SPhos) to facilitate the challenging oxidative addition step. The more reactive bromo-analogue can often be effectively coupled using a standard catalyst like Pd(PPh₃)₄.
-
Base and Solvent: The choice of base and solvent system is crucial for an efficient transmetalation step and to maintain the catalyst's activity. The conditions provided are typical starting points and may require further optimization.
-
Temperature and Time: The higher bond strength of the C-Cl bond necessitates higher reaction temperatures and longer reaction times to achieve reasonable conversion compared to the C-Br bond.
Implications for Biological Activity
The benzoxazole nucleus is a key pharmacophore in a wide array of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The nature of the halogen at the 5-position can significantly modulate this biological activity.
Conclusion
This compound and its bromo-analogue are valuable building blocks in organic synthesis, with their primary difference lying in their reactivity in palladium-catalyzed cross-coupling reactions. The bromo-analogue is significantly more reactive, allowing for milder reaction conditions and higher yields. In contrast, the chloro-analogue, while more challenging to activate, offers potential cost advantages and opportunities for orthogonal functionalization in more complex synthetic strategies. The choice between these two analogues will ultimately depend on the specific synthetic requirements, cost considerations, and the desired reactivity profile for subsequent transformations. The insights provided in this guide are intended to assist researchers in making informed decisions in the design and execution of their synthetic endeavors.
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Wang, L., Zhang, P., Zhang, Y., Zhang, Y., & Wang, M. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 23(10), 2469. Available from: [Link]
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Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 88. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Retrieved from [Link]
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National Institutes of Health. (2011). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PubMed Central. Available from: [Link]
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ChemBK. (n.d.). Methyl 5-broMobenzo[d]oxazole-2-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).... Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 2,4-diphenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]
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ResearchGate. (n.d.). A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromobenzo[d]oxazole-2-carboxylic acid. PubChem. Retrieved from [Link]
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Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Retrieved from [Link]
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National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Available from: [Link]
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Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available from: [Link]
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MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. Available from: [Link]
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National Institutes of Health. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PubMed Central. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. PubChem. Retrieved from [Link]
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Massachusetts Institute of Technology. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript]2)-Tosylates and Mesylates. MIT Open Access Articles. Available from: [Link]
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Sunway Pharm Ltd. (n.d.). Methyl 5-aminobenzo[d]oxazole-2-carboxylate. Retrieved from [Link]
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A Comparative Benchmarking Guide: Evaluating Methyl 5-chlorobenzo[d]oxazole-2-carboxylate as a Novel Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
In the intricate landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator that governs immune tolerance within the tumor microenvironment (TME).[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine.[3][4] This enzymatic activity has profound immunosuppressive consequences. Firstly, the depletion of tryptophan in the TME is sufficient to induce the arrest of effector T cells, which are highly sensitive to its availability.[5] Secondly, the accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[2][4]
Many tumors exploit this pathway to evade immune surveillance, with elevated IDO1 expression correlating with poor prognosis in various cancers.[6][7] Consequently, inhibiting IDO1 activity presents a compelling therapeutic strategy to reverse this immunosuppressive shield, reactivate cytotoxic T lymphocytes, and enhance the efficacy of other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors.[8][9]
While several IDO1 inhibitors have entered clinical trials, including the well-characterized agents Epacadostat and Navoximod, the quest for new chemical entities with improved potency, selectivity, and pharmacokinetic profiles continues.[10][11] This guide provides a comprehensive framework for benchmarking a novel investigational compound, Methyl 5-chlorobenzo[d]oxazole-2-carboxylate (hereafter designated as MCB-02), against established clinical candidates to rigorously assess its potential as a next-generation IDO1 inhibitor.
Benchmarking Strategy: A Multi-Faceted Approach
To robustly evaluate the potential of MCB-02, a direct comparison against well-vetted inhibitors is not merely beneficial, but essential. We have selected two key comparators:
-
Epacadostat (INCB24360): A potent and selective hydroxyamidine-based inhibitor of IDO1 that functions through competitive inhibition.[10][12] Though it showed promise in early trials, a Phase III study in combination with pembrolizumab for melanoma failed to meet its primary endpoint, underscoring the need for a deeper understanding of IDO1 inhibition.[7][13]
-
Navoximod (GDC-0919/NLG-919): Another potent, orally bioavailable small-molecule inhibitor of IDO1.[14][15] It has been investigated in multiple clinical trials, both as a monotherapy and in combination with other agents like the PD-L1 inhibitor atezolizumab.[15][16]
Our benchmarking protocol is designed to assess inhibitory activity in two distinct settings: a purified, cell-free enzymatic system to determine direct enzyme interaction, and a cell-based functional assay to evaluate performance in a more physiologically relevant context.
Mechanism of Action: The IDO1 Pathway and Its Inhibition
IDO1-mediated tryptophan catabolism is a key immunosuppressive pathway. Interferon-gamma (IFN-γ), often present in the TME, is a potent inducer of IDO1 expression.[17] The resulting tryptophan depletion and kynurenine accumulation suppress effector T cells and enhance regulatory T cell function, creating a tolerogenic environment favorable for tumor growth.[18] IDO1 inhibitors aim to block this enzymatic conversion, thereby restoring T cell function.
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"confirming the target engagement of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate"
An authoritative guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of state-of-the-art methodologies for confirming the target engagement of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate, a novel compound of interest in drug discovery.
Introduction: The Critical Challenge of Target Validation
In the landscape of modern drug discovery, the unequivocal confirmation of a drug's interaction with its intended biological target is a cornerstone of a successful preclinical campaign. This process, known as target engagement, moves a compound from a mere "hit" to a validated "lead." For novel chemical entities like this compound, a member of the versatile benzoxazole class of heterocyclic compounds, establishing a robust target engagement strategy is not just a procedural step but a critical validation of its mechanism of action.
This guide provides a comprehensive overview and comparison of established biophysical and cellular methods to confirm and quantify the interaction of small molecules with their protein targets. We will explore the underlying principles of each technique, offer detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate assay for their specific context. The focus is on creating a self-validating experimental workflow, ensuring that the data generated is both reproducible and mechanistically insightful.
Methodology 1: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a cellular environment, including cells and tissues. The core principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.
Causality Behind Experimental Choice
Choosing CETSA® allows for the direct assessment of target binding in a physiologically relevant setting, sidestepping potential artifacts from using purified recombinant proteins. It answers a simple yet profound question: Is the compound engaging its target inside the cell at the intended concentration?
Experimental Workflow and Protocol
The workflow involves treating intact cells with the compound, heating the cell lysates to denature proteins, separating the soluble and aggregated fractions, and quantifying the amount of remaining soluble target protein.
Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol (Isothermal Dose-Response):
-
Cell Treatment: Seed cells (e.g., A549) in a 10 cm dish. At 80-90% confluency, treat with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Heat Challenge: Aliquot the lysate for each concentration. Heat one aliquot at a predetermined melting temperature (e.g., 54°C) for 3 minutes, while leaving a corresponding aliquot at room temperature as a control.
-
Separation of Fractions: Centrifuge all samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in the supernatant using Western Blotting or mass spectrometry.
-
Data Analysis: Plot the normalized soluble protein fraction against the compound concentration to determine the EC50 of thermal stabilization.
Data Interpretation
A positive result is a dose-dependent increase in the amount of soluble target protein in the heated samples compared to the vehicle control. This indicates that the compound is binding to and stabilizing the target protein.
| Concentration (µM) | Soluble Target (Vehicle) | Soluble Target (Compound) | % Stabilization |
| 0.1 | 1.00 | 1.15 | 15% |
| 1 | 1.00 | 1.45 | 45% |
| 10 | 1.00 | 1.80 | 80% |
| 100 | 1.00 | 1.82 | 82% |
Methodology 2: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures real-time binding interactions between an analyte (the compound) and a ligand (the target protein) immobilized on a sensor chip. It provides quantitative information on binding affinity (KD), association rates (ka), and dissociation rates (kd).
Causality Behind Experimental Choice
SPR is the gold standard for quantitative binding kinetics. It provides unparalleled insight into the dynamics of the drug-target interaction. This is crucial for structure-activity relationship (SAR) studies and for understanding how quickly a compound binds and releases its target.
Experimental Workflow and Protocol
Caption: The sequential phases of a Surface Plasmon Resonance (SPR) experiment.
Step-by-Step Protocol:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low immobilization density to avoid mass transport limitations.
-
System Setup: Prime the SPR instrument (e.g., a Biacore system) with a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Binding Cycle:
-
Association: Inject a series of concentrations of this compound over the sensor surface for a defined period (e.g., 180 seconds).
-
Dissociation: Switch back to the running buffer and monitor the dissociation of the compound from the target for an extended period (e.g., 600 seconds).
-
-
Regeneration: Inject a regeneration solution (e.g., a high salt or low pH buffer) to remove any remaining bound compound.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
Data Interpretation
The output is a sensorgram showing the change in response units (RU) over time. Fitting this data provides key kinetic constants.
| Parameter | Value | Unit | Interpretation |
| ka (Association Rate) | 2.5 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation |
| kd (Dissociation Rate) | 5.0 x 10⁻³ | s⁻¹ | Rate of complex decay |
| KD (Affinity) | 20 | nM | Equilibrium dissociation constant |
Methodology 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Causality Behind Experimental Choice
Unlike other methods, ITC measures the intrinsic thermodynamics of the interaction without requiring labels, immobilization, or molecular weight limitations. This provides a deep understanding of the driving forces behind binding (enthalpic vs. entropic), which is invaluable for lead optimization.
Step-by-Step Protocol:
-
Sample Preparation: Prepare the purified target protein in a suitable buffer and load it into the sample cell. Prepare the compound in the exact same buffer and load it into the injection syringe. Meticulous buffer matching is critical.
-
Titration: Set the experimental temperature (e.g., 25°C). Perform a series of small, sequential injections of the compound into the protein solution.
-
Heat Measurement: The instrument measures the minute heat changes after each injection. A reference cell containing buffer is used to subtract the heat of dilution.
-
Data Analysis: Integrate the heat peaks from each injection. Plot the heat change per mole of injectant against the molar ratio of the reactants. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.
Data Interpretation
The binding isotherm provides a complete thermodynamic signature of the interaction.
| Parameter | Value | Unit | Interpretation |
| n (Stoichiometry) | 1.05 | - | Binding ratio (Compound:Protein) |
| KD (Affinity) | 55 | nM | Equilibrium dissociation constant |
| ΔH (Enthalpy) | -8.5 | kcal/mol | Enthalpic contribution to binding |
| -TΔS (Entropy) | -2.3 | kcal/mol | Entropic contribution to binding |
Comparative Analysis of Target Engagement Methods
The choice of method depends on the specific research question, the available resources, and the stage of the drug discovery project.
| Feature | CETSA® | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced thermal stabilization | Change in refractive index upon binding | Heat change upon binding |
| Environment | Cellular / In situ | In vitro (Purified protein) | In vitro (Purified protein) |
| Label-Free | Yes | Yes | Yes |
| Key Output | Target engagement EC50 | Kinetics (ka, kd), Affinity (KD) | Thermodynamics (KD, ΔH, ΔS, n) |
| Throughput | Medium to High | Medium | Low |
| Protein Req. | Low (endogenous levels) | Moderate (µg) | High (mg) |
| Compound Req. | Low (µL) | Low (µL) | Moderate (mL) |
| Strengths | Physiologically relevant; no protein purification | Real-time kinetics; high sensitivity | Gold standard for thermodynamics; solution-based |
| Limitations | Indirect measure of binding; target must be thermally stable | Immobilization can affect protein function; requires expertise | Low throughput; requires large amounts of pure protein |
Conclusion: An Integrated Approach
Confirming the target engagement of a novel compound like this compound requires a multi-faceted approach. No single technique provides a complete picture. A robust strategy begins with a cellular method like CETSA® to confirm target interaction in a physiological context. This is followed by in-vitro biophysical methods like SPR or ITC using purified protein to precisely quantify the binding kinetics and thermodynamics. This orthogonal approach, combining cellular validation with biophysical precision, provides the highest degree of confidence in a compound's mechanism of action and is the hallmark of a rigorous drug discovery program.
References
A Comparative Guide to the Synthesis of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate: Assessing Reproducibility and Performance
For researchers, scientists, and professionals in drug development, the synthesis of the benzoxazole scaffold, a privileged pharmacophore in medicinal chemistry, is a critical step in the discovery of novel therapeutics. Methyl 5-chlorobenzo[d]oxazole-2-carboxylate is a key building block in this field, valued for its utility in constructing more complex, biologically active molecules.[1][2] The efficiency and, most importantly, the reproducibility of its synthesis are paramount for advancing research and development timelines.
This guide provides an objective comparison of the primary methodologies for synthesizing this compound. We will delve into the mechanistic rationale behind common protocols, present detailed experimental data to validate reproducibility, and offer insights to aid in the selection of the most appropriate method for your laboratory's specific needs.
Overview of Synthetic Strategies
The construction of the benzoxazole ring system is most commonly achieved through the condensation of an o-aminophenol with a suitable electrophilic partner.[3][4] For the target molecule, this compound, the key starting material is 2-amino-4-chlorophenol. The primary variations in synthetic routes hinge on the choice of the two-carbon electrophile used to form the oxazole ring and introduce the methyl ester functionality.
The most prevalent and direct approach involves a one-pot condensation reaction with an oxalate derivative. This method is often favored for its atom economy and straightforward procedure.
Caption: General workflow for the synthesis of the target molecule.
Method 1: One-Pot Condensation with Dimethyl Oxalate
This is arguably the most direct and widely cited method for preparing this compound and its analogs. The reaction proceeds via a thermal condensation of 2-amino-4-chlorophenol with dimethyl oxalate.
Principle and Rationale
The reaction mechanism involves an initial nucleophilic attack of the amino group of 2-amino-4-chlorophenol on one of the carbonyl carbons of dimethyl oxalate, forming an amide intermediate. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the second carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic benzoxazole ring.
The choice of high-boiling solvents like xylene or toluene is critical, as it allows the reaction to be conducted at temperatures sufficient to drive the dehydration and cyclization steps. Often, the reaction is run under Dean-Stark conditions to azeotropically remove water, thereby driving the equilibrium towards product formation. The absence of a catalyst is a key advantage, simplifying the workup procedure.
Detailed Experimental Protocol
-
Reagents:
-
2-Amino-4-chlorophenol (1.0 eq)
-
Dimethyl oxalate (1.1 eq)
-
Xylene (or Toluene)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-4-chlorophenol (e.g., 10.0 g, 69.6 mmol) and dimethyl oxalate (e.g., 9.0 g, 76.2 mmol).
-
Add a suitable volume of xylene (e.g., 150 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 140°C for xylene) and maintain for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent (e.g., hexane or cold xylene) to remove impurities.
-
Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.
-
Reproducibility Analysis
The reproducibility of this method is generally high, provided that key parameters are controlled:
-
Purity of Starting Materials: The purity of 2-amino-4-chlorophenol is crucial. Impurities can lead to side reactions and discoloration of the final product. The synthesis of this starting material often involves the reduction of 4-chloro-2-nitrophenol.[5][6][7]
-
Water Removal: Efficient removal of water is the primary driver of this reaction. An improperly set up Dean-Stark apparatus or the use of wet solvents can lead to lower yields and incomplete reactions.
-
Temperature Control: Maintaining a consistent reflux temperature is necessary to ensure the reaction proceeds at a reasonable rate without thermal decomposition of the reactants or product.
Alternative Synthetic Considerations
While the one-pot condensation with dimethyl oxalate is dominant, other methods for forming the benzoxazole ring exist and can be adapted for this specific target.[3][8] These often involve multiple steps, which can sometimes offer better control over purity at the cost of overall efficiency.
For instance, one could envision a two-step process:
-
Acylation: Reacting 2-amino-4-chlorophenol with oxalyl chloride to form an amide intermediate.
-
Cyclization and Esterification: Subjecting the intermediate to cyclizing conditions (e.g., heat or acid catalysis) to form the carboxylic acid, followed by esterification (e.g., with methanol under acidic conditions) to yield the final product.
Caption: A potential two-step alternative synthetic workflow.
This approach, while more laborious, allows for the isolation and purification of intermediates, which can be advantageous for achieving very high purity in the final product. However, it is generally less favored due to the increased number of steps and the use of more hazardous reagents like oxalyl chloride.
Comparative Analysis of Synthetic Methods
| Parameter | Method 1: One-Pot Condensation | Method 2: Two-Step (Hypothetical) |
| Number of Steps | 1 | 2-3 |
| Typical Yield | 80-95% | Potentially 70-85% (overall) |
| Reagents | 2-amino-4-chlorophenol, dimethyl oxalate | 2-amino-4-chlorophenol, oxalyl chloride, methanol |
| Process Simplicity | High (simple reflux setup) | Moderate (multiple steps, purifications) |
| Safety/Handling | Good (avoids highly corrosive reagents) | Lower (uses oxalyl chloride) |
| Reproducibility | High, contingent on water removal | Moderate, depends on efficiency of each step |
| Scalability | Excellent | Good, but more complex at large scale |
Conclusion and Recommendations
For the synthesis of this compound, the one-pot condensation of 2-amino-4-chlorophenol with dimethyl oxalate stands out as the superior method for most research and development applications. Its high yield, operational simplicity, and strong reproducibility make it an efficient and reliable choice. The key to success with this method lies in using high-purity starting materials and ensuring the efficient removal of water during the reaction.
The two-step alternative offers a pathway for situations where intermediate purification is desired for ultra-high purity applications, but for routine synthesis, the one-pot method provides an optimal balance of efficiency, yield, and reliability. Researchers should prioritize this method for the scalable and reproducible production of this valuable synthetic intermediate.
References
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- 2. Methyl 2-chlorobenzo[d]oxazole-5-carboxylate [myskinrecipes.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 7. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 8. Benzoxazole synthesis [organic-chemistry.org]
A Comparative Guide to the Synthesis of Substituted Benzoxazole-2-carboxylates
Introduction
The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Specifically, benzoxazole-2-carboxylates and their derivatives are of significant interest, forming the core of molecules with applications ranging from potential antimicrobial agents to fluorescent dyes.[3][4] The strategic placement of the carboxylate group at the 2-position provides a versatile handle for further chemical modification, making these compounds valuable intermediates in drug discovery and development.
This technical guide offers an in-depth comparison of the primary synthetic routes to substituted benzoxazole-2-carboxylates. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, compare performance based on experimental data, and provide detailed methodologies to ensure reproducibility in your own laboratory settings. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific objectives.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the benzoxazole-2-carboxylate core predominantly relies on the cyclization of an o-aminophenol precursor with a suitable two-carbon (C2) electrophile that already contains or can generate the carboxylate functionality. The general pathway involves the formation of an N-(2-hydroxyphenyl)amide intermediate, which then undergoes intramolecular cyclization and dehydration.[5] However, modern advancements have introduced elegant alternatives, including photochemical and metal-catalyzed methods. We will compare three major approaches:
-
Classical Condensation with Oxalic Acid Derivatives: A direct and traditional approach involving the reaction of o-aminophenols with reactive derivatives of oxalic acid.
-
Mitsunobu-Mediated Cyclization: A milder, one-pot protocol utilizing the Mitsunobu reaction to facilitate the cyclodehydration of an oxalamide intermediate.
-
Modern Oxidative Cyclization of Glycine Derivatives: A sustainable, visible-light-mediated approach that constructs the ring through an oxidative C-H/O-H cross-coupling reaction.
Route 1: Classical Condensation with Oxalic Acid Derivatives
This method represents a foundational strategy for accessing benzoxazole-2-carboxylates. The key principle is the acylation of the amino group of an o-aminophenol with a highly reactive C2 synthon, such as an oxalyl monoester chloride, followed by cyclization.
Causality and Mechanism
The reaction is driven by the high electrophilicity of the acid chloride, which readily reacts with the nucleophilic amino group of the o-aminophenol. The resulting N-(2-hydroxyphenyl)oxalamide intermediate is then poised for intramolecular cyclization. The phenolic hydroxyl group attacks the adjacent amide carbonyl, and subsequent dehydration, often promoted by heat or a mild acid, yields the aromatic benzoxazole ring. The choice of an oxalyl monoester chloride (e.g., ethyl 2-chloro-2-oxoacetate) is critical as it directly installs the desired ester functionality at the C2 position.
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- 5. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
Introduction: Methyl 5-chlorobenzo[d]oxazole-2-carboxylate is a heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug development. While its utility in the laboratory is significant, its responsible management as a chemical waste product is paramount to ensuring personnel safety, environmental protection, and regulatory compliance. As a chlorinated aromatic compound, it falls under specific waste categories that demand rigorous handling procedures. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements. The causality behind each step is explained to empower researchers with the knowledge to manage not just this specific compound, but all halogenated organic waste streams safely and effectively.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's inherent risks is essential. This dictates the necessary controls and precautions. This compound is classified as a hazardous substance, and its primary risks are associated with its halogenated nature and its toxicological profile.
Key Chemical and Hazard Data:
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 27383-92-2[1] |
| Classification | Halogenated Aromatic Compound |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some sources also include H302 (Harmful if swallowed) and H332 (Harmful if inhaled)[2]. |
| GHS Precautionary Statements | P261 (Avoid breathing dust/vapors), P280 (Wear protective gloves/eye protection), P501 (Dispose of contents/container to an approved waste disposal plant)[2]. |
The presence of a chlorine atom on the aromatic ring places this compound in the "halogenated organic" waste category.[3][4][5] This is the single most important classification for its disposal. Final disposal methods for halogenated wastes, typically high-temperature incineration, are different and more costly than those for non-halogenated wastes.[4] Improper mixing can lead to regulatory violations and significantly increased disposal expenses for the entire waste stream.[6]
Part 2: Regulatory Framework: Adherence to EPA and OSHA Standards
The management of laboratory chemical waste in the United States is primarily governed by two federal agencies:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[6] A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] Given its hazard statements, this compound waste must be managed as a toxic hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[8][9][10] This written plan must outline procedures for the safe procurement, storage, handling, and disposal of all hazardous chemicals.[8][9] All procedures described herein must be performed in accordance with your institution's specific, approved CHP.
Part 3: Standard Operating Procedure (SOP) for Waste Collection and Handling
This SOP provides a direct, procedural workflow for the safe collection of this compound waste.
Step 1: Assemble Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE as dictated by the Safety Data Sheet (SDS) and your CHP.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat.
Step 2: Critical Waste Segregation This is a non-negotiable step. All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), must be segregated into a dedicated halogenated waste stream.
-
Action: Place all solid and liquid waste containing this compound into a container clearly designated for "Halogenated Organic Waste." [3][4][5]
-
Causality: Mixing halogenated and non-halogenated solvents is a common, costly mistake.[6] Disposal facilities use different processes for these streams; cross-contamination complicates disposal and can result in significant fines.
Step 3: Container Selection and Labeling The integrity of the waste containment system is critical to preventing leaks and ensuring safe transport.
-
Container Choice: Use only containers provided by your institution's Environmental Health & Safety (EHS) department or a licensed waste vendor. The container must be made of a compatible material (e.g., polyethylene for organic solvents) and have a secure, leak-proof screw-top cap.[3][6] Never use food-grade containers like milk jugs.[6]
-
Labeling Protocol: The moment the first drop of waste is added, the container must be labeled.[3][4] The label must include:
-
The words "Hazardous Waste." [6]
-
The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[3] If it is part of a solvent mixture, list all components and their approximate percentages.[4]
-
The date accumulation started.
-
Applicable hazard identification (e.g., Toxic, Irritant).[4]
-
Step 4: Safe Accumulation in the Laboratory Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Storage: Keep the waste container closed at all times except when actively adding waste.[3][4][6] This prevents the release of harmful vapors.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.
-
Location: Store the container in a well-ventilated area, such as a designated cabinet for chemical waste, away from incompatible materials like strong acids, bases, or oxidizers.[3][5]
Part 4: Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating risk.
-
For Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Once absorbed, carefully scoop the material into a plastic bag or other sealable container.[3]
-
Seal the container, label it as "Hazardous Waste: Spill Debris containing this compound," and place it in the halogenated waste stream for disposal.[4]
-
Clean the spill area with soap and water.
-
-
For Large Spills (poses a fire or inhalation hazard):
-
Evacuate the laboratory immediately.[3]
-
Alert others and activate the nearest fire alarm if necessary.
-
Close the laboratory doors.
-
Contact your institution's EHS department or emergency response number from a safe location. Do not attempt to clean up a large spill yourself.
-
Part 5: Final Disposal Pathway and Workflow
The responsibility of the researcher is to safely collect, segregate, and label the waste for pickup. The final treatment and disposal are performed by licensed professionals. The workflow below illustrates the decision-making process.
Caption: Disposal workflow for halogenated chemical waste.
References
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Halogenated Solvents. Retrieved from [Link]
-
Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]
-
National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]
-
JJ Safety. (2025, November 7). Hazardous Material Disposal - EPA Specific. Retrieved from [Link]
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Arkansas State University. (n.d.). Hazardous Waste Management. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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Chronos Chemistry. (n.d.). This compound. Retrieved from [Link]
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24, 423.
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- 2. University of Exeter - Thornlea - 360° Virtual Tour [chronos.exeter.ac.uk]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
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- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
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- 7. acs.org [acs.org]
- 8. osha.gov [osha.gov]
- 9. compliancy-group.com [compliancy-group.com]
- 10. mastercontrol.com [mastercontrol.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
For the innovative researcher, pushing the boundaries of science requires not only intellectual rigor but also an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling and disposal of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate, ensuring the integrity of your research and the protection of your team. We move beyond mere checklists to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive risk mitigation in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as follows:
These classifications necessitate a stringent approach to personal protective equipment and handling procedures to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specifications and Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) . Must be inspected before use. Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact.[4] |
| Eye and Face Protection | Chemical safety goggles or a face shield . Standard safety glasses are insufficient. This is to protect against splashes and airborne particles that can cause serious eye irritation.[4][5] |
| Skin and Body Protection | Laboratory coat and, if necessary, protective clothing . This prevents accidental skin contact with the compound.[4][5] |
| Respiratory Protection | A government-approved respirator (e.g., NIOSH-approved) should be used, especially when handling the powder form or when adequate ventilation is not available. This is crucial to prevent respiratory irritation.[4][6] |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow diagram and procedural steps provide a clear and logical sequence for working with this compound.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5] The container should be kept tightly closed.[1]
-
PPE Donning : Before handling, put on all required PPE as outlined in the table above.
-
Work Area Preparation : Ensure that a chemical fume hood is used for all manipulations of this compound.[1] An eyewash station and safety shower must be readily accessible.[5]
-
-
Handling:
-
Weighing and Dispensing : To minimize the generation of dust, handle the solid form with care.[5] Use a chemical fume hood for weighing.
-
Reaction Setup and Workup : When setting up reactions or performing workups, avoid direct contact with the compound. Use appropriate laboratory equipment and techniques to prevent spills and splashes.
-
-
Cleanup and Disposal:
-
Decontamination : Clean all contaminated surfaces thoroughly. For spills, absorb the material with an inert absorbent (e.g., sand, silica gel) and place it in a sealed container for disposal.[1]
-
Waste Segregation and Disposal : Dispose of waste, including contaminated PPE and absorbent materials, as hazardous waste in accordance with local, state, and federal regulations.[6] Do not empty into drains.[6]
-
PPE Doffing : Remove PPE carefully to avoid cross-contamination. Wash hands and any exposed skin thoroughly after handling.[1]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
In case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[3]
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[1]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, advancing scientific discovery while prioritizing the well-being of your team.
References
-
Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-methylbenzoxazole, 99+%. [Link]
-
Carl ROTH. Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
